Product packaging for Iodo-PEG12-NHS ester(Cat. No.:)

Iodo-PEG12-NHS ester

Cat. No.: B12426882
M. Wt: 825.7 g/mol
InChI Key: WRLKBZRJAXBDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodo-PEG12-NHS ester is a useful research compound. Its molecular formula is C31H56INO16 and its molecular weight is 825.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H56INO16 B12426882 Iodo-PEG12-NHS ester

Properties

Molecular Formula

C31H56INO16

Molecular Weight

825.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H56INO16/c32-4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(36)49-33-29(34)1-2-30(33)35/h1-28H2

InChI Key

WRLKBZRJAXBDFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI

Origin of Product

United States

Foundational & Exploratory

what is the structure of Iodo-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Application of Iodo-PEG12-NHS Ester

Introduction

This compound is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and proteomics. Its structure is meticulously designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a terminal iodoacetyl group. This unique architecture allows for the sequential and specific conjugation of molecules, primarily linking amine-containing moieties to sulfhydryl-containing moieties.

This guide provides a detailed examination of the structure, properties, and applications of this compound, complete with experimental protocols and logical workflows for its use in scientific research.

Core Structure and Functional Components

The chemical structure of this compound consists of three distinct functional regions:

  • Iodoacetyl Group (I-CH₂-CO-): This is a reactive group located at one terminus of the molecule. It specifically and efficiently reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[1]

  • Polyethylene Glycol (PEG) Linker (-(OCH₂CH₂)₁₂-): A hydrophilic spacer arm composed of twelve repeating ethylene glycol units. This PEG linker serves several critical functions:

    • It increases the hydrodynamic radius of the resulting conjugate.

    • It enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[2]

    • It provides a flexible, defined-length spacer between the conjugated molecules, which can be essential for maintaining their biological activity.

  • N-hydroxysuccinimide (NHS) Ester (-CO-O-N(CO-CH₂)₂): Located at the other terminus, the NHS ester is a highly reactive group that targets primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues.[2][3] The reaction results in the formation of a stable and covalent amide bond.[3]

The combination of these components makes this compound an effective tool for creating precisely defined molecular conjugates. It is also classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of PROTAC molecules designed to degrade specific target proteins.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage and handling.

PropertyValueCitation(s)
Molecular Formula C₃₁H₅₆INO₁₆
Molecular Weight 825.68 g/mol
Purity >95%
Physical Form Viscous oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Condition Store at -20°C, protected from moisture

Reaction Mechanism and Workflow

The utility of this compound lies in its ability to facilitate a two-step conjugation process. The significant difference in reactivity between the NHS ester and the iodoacetyl group allows for controlled, sequential reactions.

Logical Workflow for Bioconjugation

The diagram below illustrates the logical steps for using this compound to link an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B).

G cluster_reactants Reactants cluster_steps Conjugation Steps cluster_products Products A Molecule A (contains -NH₂) Step1 Step 1: Amine Reaction (pH 7.0 - 9.0) A->Step1 B Molecule B (contains -SH) Step2 Step 2: Sulfhydryl Reaction (pH 7.0 - 8.0) B->Step2 Linker This compound Linker->Step1 Intermediate Intermediate Conjugate (Molecule A-PEG12-Iodo) Step1->Intermediate Forms Amide Bond Final Final Conjugate (Molecule A-PEG12-Molecule B) Step2->Final Forms Thioether Bond Purify1 Purification (Optional) Purify1->Step2 Purify2 Final Purification Intermediate->Purify1 Final->Purify2

Caption: Logical workflow for heterobifunctional conjugation.

Reaction Chemistry

The chemical transformations underpinning the workflow are specific and well-characterized.

G cluster_step1 Step 1: NHS Ester Reaction with Primary Amine cluster_step2 Step 2: Iodoacetyl Reaction with Sulfhydryl R1_NH2 R₁-NH₂ plus1 + Iodo_PEG_NHS Iodo-PEG₁₂-NHS arrow1 (pH 7-9) Product1 R₁-NH-CO-PEG₁₂-Iodo plus2 + NHS_leaving NHS Product1_node R₁-NH-CO-PEG₁₂-Iodo plus3 + R2_SH R₂-SH arrow2 (pH 7-8) Final_Product R₁-NH-CO-PEG₁₂-S-R₂ plus4 + HI HI

Caption: Chemical reactions for amine and sulfhydryl coupling.

Experimental Protocols

The following are generalized protocols for performing conjugation reactions with this compound. Optimization is often necessary based on the specific properties of the molecules being conjugated.

Protocol 1: Labeling an Amine-Containing Protein (Molecule A)

This protocol details the first step of the conjugation workflow.

  • Reagent Preparation:

    • Equilibrate the this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of the ester (e.g., 10-20 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Prepare the amine-containing protein in an amine-free buffer with a pH between 7.0 and 9.0 (e.g., 0.1 M sodium bicarbonate or PBS at pH 7.4).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. To protect photosensitive molecules, cover the reaction vessel with aluminum foil.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, and incubating for an additional 30 minutes.

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. This step is crucial to prevent the iodoacetyl group from reacting with the target protein if it also contains free sulfhydryls.

Protocol 2: Conjugating the Intermediate to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol details the second step of the workflow using the purified intermediate from Protocol 5.1.

  • Reagent Preparation:

    • Ensure the sulfhydryl-containing molecule (Molecule B) is in a buffer at a pH between 7.0 and 8.0. If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • The purified, amine-reacted intermediate (Molecule A-PEG12-Iodo) should be in a compatible buffer.

  • Conjugation Reaction:

    • Add the sulfhydryl-containing molecule to the intermediate conjugate at an approximate 1:1 molar ratio. A slight excess of the sulfhydryl molecule may be used to drive the reaction to completion.

    • Incubate the mixture at room temperature for 2 hours or at 4°C overnight.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG12-Molecule B) from unreacted components using an appropriate method such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography, depending on the properties of the final product.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in life sciences and drug discovery. Its defined structure, featuring two distinct reactive groups separated by a hydrophilic PEG spacer, enables the precise and efficient synthesis of complex biomolecular conjugates. Understanding its core structure, physicochemical properties, and reaction mechanisms is essential for its successful application in creating novel therapeutics, diagnostics, and research reagents.

References

An In-depth Technical Guide to the Mechanism of Action of Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodo-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate its chemical reactivity and application workflows.

Core Chemistry and Mechanism of Action

This compound is a versatile chemical tool composed of three key functional components: an N-hydroxysuccinimide (NHS) ester, a 12-unit polyethylene glycol (PEG) spacer, and an iodoacetyl group. This trifecta of functionalities allows for the covalent linkage of biomolecules through distinct, sequential, or simultaneous reactions with primary amines and sulfhydryl groups.

The NHS Ester Moiety: Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is one of the most common and efficient functionalities for targeting primary amines (–NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine residues in proteins.[1][2]

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a leaving group.[3][4] This reaction is highly efficient under mild, slightly alkaline conditions.[1] A competing reaction is the hydrolysis of the NHS ester, where water attacks the carbonyl carbon. This hydrolysis is more pronounced at higher pH levels and can reduce the overall efficiency of the conjugation.

The Iodoacetyl Moiety: Sulfhydryl Reactivity

The iodoacetyl group is a haloacetyl reagent that demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups (–SH), which are present in the amino acid cysteine.

The underlying mechanism is a nucleophilic substitution (Sɴ2) reaction. The deprotonated form of the sulfhydryl group, the thiolate anion (–S⁻), acts as a potent nucleophile that attacks the carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a highly stable thioether linkage. To ensure specificity for sulfhydryls and prevent side reactions with other nucleophilic residues like histidine or methionine, it is crucial to control the pH and the molar excess of the iodoacetyl reagent. Reactions involving iodoacetyl groups should also be performed in the dark to limit the formation of free iodine, which can react with tyrosine and tryptophan residues.

The PEG12 Spacer

The polyethylene glycol (PEG) spacer consists of 12 repeating ethylene glycol units. This flexible, hydrophilic chain serves several critical functions in bioconjugation:

  • Increases Hydrophilicity: The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Reduces Aggregation: By increasing the solubility and steric hindrance, the PEG chain helps to prevent the aggregation of conjugated proteins.

  • Provides a Flexible Link: The spacer arm provides a defined distance and flexibility between the two conjugated molecules, which can be critical for maintaining the biological activity of proteins or for facilitating interactions in complexes like PROTACs.

  • Biocompatibility: PEG is known for being non-toxic and non-immunogenic, making it a suitable component for in vivo applications.

This compound is recognized as a PEG-based PROTAC linker, used in the synthesis of PROTACs which are designed to exploit the cell's ubiquitin-proteasome system to degrade specific target proteins.

Data Presentation: Quantitative Summary

The efficiency and specificity of conjugations with this compound are highly dependent on reaction conditions. The following tables summarize key quantitative data for the reactive moieties.

ParameterValue / ConditionReference(s)
Molecular Weight 825.68 g/mol
Molecular Formula C₃₁H₅₆INO₁₆
Purity Typically ≥95%
Solubility Soluble in DMSO and DMF; can be diluted into aqueous buffers.
Storage Store at -20°C with desiccant; moisture-sensitive.
Table 1: Physicochemical Properties of this compound
ParameterValue / ConditionReference(s)
Target Functional Group Primary Amines (–NH₂)
Optimal Reaction pH 7.2 – 8.5 (Optimal at 8.3-8.5)
Typical Reaction Time 30-60 minutes at Room Temperature; 2-4 hours at 4°C or on ice.
Recommended Buffer Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES).
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine) as they compete in the reaction.
Half-life of Hydrolysis (Aqueous) ~4-5 hours at pH 7.0 (0°C); decreases to ~10 minutes at pH 8.6 (4°C).
Table 2: Reaction Parameters for the NHS Ester Moiety
ParameterValue / ConditionReference(s)
Target Functional Group Sulfhydryl / Thiol Groups (–SH)
Optimal Reaction pH 7.5 – 8.5
Typical Reaction Time 2 hours at Room Temperature or overnight at 4°C.
Recommended Buffer Amine-free buffers such as Phosphate-Buffered Saline (PBS).
Reaction Conditions Should be performed in the dark or protected from light.
Quenching Reagents Small molecule thiols like 2-mercaptoethanol or L-cysteine can be used to stop the reaction.
Table 3: Reaction Parameters for the Iodoacetyl Moiety

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as molar excess of the reagent and incubation times, may need to be determined empirically for specific applications.

Protocol 1: Protein Labeling via NHS Ester Reaction

This protocol details the conjugation of this compound to a protein containing accessible primary amines.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, and adjust the pH to 7.2-8.5.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL. If the protein stock is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the required amount in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reagent in solution due to hydrolysis.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted crosslinker and byproducts (NHS) from the conjugated protein using size-exclusion chromatography, dialysis, or a spin desalting column.

Protocol 2: Conjugation to a Sulfhydryl-Containing Molecule

This protocol outlines the reaction of the iodoacetyl group (on a previously amine-conjugated molecule) with a thiol-containing molecule.

  • Molecule Preparation: Dissolve the sulfhydryl-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5. If the molecule contains disulfide bonds, they must first be reduced using an agent like TCEP or DTT, followed by removal of the reducing agent.

  • Reaction Setup: Perform all subsequent steps in the dark or in amber vials to prevent light-induced side reactions.

  • Reaction: Add the iodoacetyl-activated molecule (from Protocol 1) to the sulfhydryl-containing molecule. A 5- to 10-fold molar excess of the iodoacetyl group over the sulfhydryl group is often used to drive the reaction.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol such as 2-mercaptoethanol or L-cysteine to scavenge any unreacted iodoacetyl groups.

  • Purification: Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis, gel filtration, or chromatography.

Mandatory Visualization

The following diagrams illustrate the core mechanisms and workflows associated with this compound.

Caption: NHS ester reaction with a primary amine.

Caption: Iodoacetyl reaction with a sulfhydryl group.

Experimental_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B Dissolve Iodo-PEG12-NHS Ester in DMSO/DMF A->B C Incubate Protein + Reagent (RT or 4°C) B->C D Purify Activated Protein (e.g., Desalting Column) C->D E Prepare Thiol-Molecule in Buffer (pH 7.5-8.5) D->E  Intermediate Product   F Add Activated Protein (Reaction in Dark) E->F G Incubate Mixture (RT or 4°C) F->G H Purify Final Conjugate G->H

Caption: Workflow for two-step bioconjugation.

References

Iodo-PEG12-NHS Ester: A Technical Guide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[5]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the aqueous solubility of PROTACs. This in-depth guide focuses on the application of Iodo-PEG12-NHS ester, a heterobifunctional PEG-based linker, in the synthesis of PROTACs. This linker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and an iodoacetamide group for covalent bonding with thiol groups, providing a versatile tool for PROTAC development.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis.

PropertyValueReferences
Molecular Formula C31H56INO16
Molecular Weight 825.68 g/mol
Appearance Viscous oil
Purity >95%
Solubility Soluble in DMSO, DMF, DCM, THF, and acetonitrile. 10 mM in DMSO.
Storage Store at -20°C, desiccated and protected from light.

Handling Precautions:

  • The NHS ester is highly susceptible to hydrolysis. It is imperative to warm the reagent to room temperature before opening the vial to prevent moisture condensation.

  • Solutions of this compound should be prepared immediately before use. Avoid preparing stock solutions for long-term storage.

  • When working with amine-containing buffers such as Tris or glycine, be aware that they will compete with the intended reaction. It is advisable to use amine-free buffers like phosphate-buffered saline (PBS).

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a sequential process involving the reaction of the two functional ends of the linker with the respective ligands. The general workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Iodoacetamide Reaction cluster_2 Purification POI_Ligand POI Ligand (with primary amine) POI_Linker_Intermediate POI-Linker Intermediate POI_Ligand->POI_Linker_Intermediate Amide Bond Formation Linker This compound Linker->POI_Linker_Intermediate Final_PROTAC Final PROTAC POI_Linker_Intermediate->Final_PROTAC Thioether Bond Formation E3_Ligand E3 Ligase Ligand (with thiol group) E3_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: Sequential synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are generalized protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Reaction of POI Ligand with this compound (NHS Ester Reaction)

This protocol describes the conjugation of a POI ligand containing a primary amine to the NHS ester end of the linker.

Reagents and Materials:

  • POI ligand with a primary amine

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of POI Ligand: Dissolve the POI ligand in the chosen anhydrous solvent (DMF or DMSO) under an inert atmosphere.

  • Dissolution of Linker: In a separate vial, dissolve a 1.1 to 1.5 molar excess of this compound in the same anhydrous solvent immediately before use.

  • Reaction: Slowly add the linker solution to the POI ligand solution with continuous stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification of Intermediate (Optional but Recommended): Once the reaction is complete, the POI-linker intermediate can be purified using flash column chromatography or preparative HPLC to remove unreacted starting materials.

Protocol 2: Reaction of POI-Linker Intermediate with E3 Ligase Ligand (Iodoacetamide Reaction)

This protocol details the conjugation of the purified POI-linker intermediate with an E3 ligase ligand containing a thiol group.

Reagents and Materials:

  • POI-linker intermediate

  • E3 ligase ligand with a thiol group

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 6.5-7.5)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of POI-Linker Intermediate: Dissolve the purified POI-linker intermediate in the chosen anhydrous solvent.

  • Dissolution of E3 Ligase Ligand: In a separate vial, dissolve the E3 ligase ligand in the reaction buffer.

  • Reaction: Add the POI-linker intermediate solution to the E3 ligase ligand solution with stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark. The iodoacetamide reaction is generally rapid. Monitor the reaction by LC-MS.

  • Quenching: The reaction can be quenched by adding a small amount of a thiol-containing reagent like dithiothreitol (DTT) to consume any unreacted iodoacetamide groups.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

PROTAC Mechanism of Action: Signaling Pathway

Once synthesized, the PROTAC molecule mediates the degradation of the target protein through the ubiquitin-proteasome system. The key steps in this process are illustrated below.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can participate in another degradation cycle.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a straightforward method for linking amine- and thiol-containing ligands. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this linker to develop novel protein degraders for therapeutic and research applications. Careful optimization of reaction conditions and purification steps is essential to ensure the synthesis of high-purity, active PROTAC molecules.

References

The Strategic Role of PEG12 Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. At the heart of these complex architectures lies the linker, a critical component that dictates the stability, solubility, and overall efficacy of the bioconjugate. Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and ability to favorably modulate the pharmacokinetic properties of the conjugate.[1][2] This technical guide provides a comprehensive exploration of the role of 12-unit polyethylene glycol (PEG12) linkers in bioconjugation, with a particular focus on their application in antibody-drug conjugates (ADCs).

PEG linkers are prized for their capacity to improve the solubility of hydrophobic drugs and reduce the immunogenicity of the bioconjugate.[1][3] The length of the PEG chain is a crucial parameter, with longer chains generally leading to a more pronounced effect on circulation half-life and stability.[2] The PEG12 linker, a discrete and monodisperse entity, offers a balance of these beneficial properties, making it a frequently employed tool in the design of sophisticated bioconjugates. This guide will delve into the quantitative impact of PEG12 linkers, provide detailed experimental protocols for their use, and visualize key workflows and pathways to provide a comprehensive resource for researchers in the field.

Core Principles of PEG12 Linkers in Bioconjugation

The primary function of a PEG12 linker in a bioconjugate is to act as a hydrophilic spacer, connecting a biomolecule, such as an antibody, to a payload, like a cytotoxic drug. This seemingly simple role has profound implications for the overall performance of the bioconjugate.

Key Attributes and Advantages of PEG12 Linkers:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG12 linker helps to mitigate the propensity for aggregation, particularly at higher drug-to-antibody ratios (DARs). This improved solubility is crucial for maintaining the stability and manufacturability of the ADC.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG12 linker creates a hydration shell around the bioconjugate, which can reduce renal clearance and prolong its circulation half-life. Studies have shown that ADCs incorporating PEG8 or PEG12 linkers exhibit pharmacokinetic profiles that approach that of the parent antibody.

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, making it an ideal component for therapeutic applications. The PEG chain can also shield the payload and potentially immunogenic epitopes on the protein surface, thereby reducing the risk of an immune response.

  • Precise and Defined Structure: Unlike polydisperse PEG polymers, discrete PEG12 linkers have a defined molecular weight and structure. This monodispersity leads to the production of more homogeneous bioconjugates, which is a critical factor for regulatory approval and ensures batch-to-batch consistency.

Quantitative Impact of PEG12 Linkers on Bioconjugate Properties

The choice of linker length has a quantifiable impact on various properties of a bioconjugate. The following tables summarize key quantitative data from comparative studies involving PEG12 and other PEG linker lengths.

LinkerAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG12 3.7
PEG243.0
Pendant (2x PEG12)Not specified, but described as "high-loaded"
This table summarizes the influence of PEG linker length on the average drug-to-antibody ratio (DAR) for conjugates prepared via conjugation to cysteine residues.
LinkerClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG12 ~2.5 0.29
PEG24~2.50.29
This table presents the effect of PEG linker length on the clearance rate of a non-binding IgG-MMAE conjugate in rats.
ConjugateIC50 (nM)Cell LineReference
DAR8-ADC with PEG4Nanomolar rangeHER2+
DAR8-ADC with PEG8Nanomolar rangeHER2+
DAR8-ADC with PEG12 Nanomolar range HER2+
DAR4-ADC without PEGNanomolar rangeHER2+
Affibody-MMAE (No PEG)~1.0HER2-positive
Affibody-PEG4K-MMAE~4.5HER2-positive
Affibody-PEG10K-MMAE~22HER2-positive
This table provides a qualitative and quantitative overview of the in vitro cytotoxicity of ADCs with varying PEG linker lengths. Note that while longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, the in vivo efficacy is often enhanced due to improved pharmacokinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of bioconjugates utilizing PEG12 linkers.

Protocol 1: Site-Specific Antibody Conjugation via Reduced Cysteines using a Maleimide-PEG12-Payload

Objective: To conjugate a PEG12-linked payload to the interchain cysteine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Maleimide-PEG12-payload dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Buffer Exchange:

    • Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column or dialysis.

  • Conjugation Reaction:

    • Immediately add the Maleimide-PEG12-payload solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC).

Protocol 2: Characterization of PEG12-ADCs

A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

B. Intact Mass Analysis by Mass Spectrometry (MS)

Objective: To confirm the identity and determine the mass of the intact ADC.

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or size-exclusion chromatography column suitable for MS

Procedure:

  • Sample Preparation: The ADC sample may require deglycosylation and/or reduction to separate heavy and light chains before analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the PEG12-ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • PEG12-ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the PEG12-ADC, unconjugated antibody, and free payload in complete medium.

    • Add the test articles to the cells and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the PEG12-ADC in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells

  • PEG12-ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the PEG12-ADC, controls, and vehicle according to the desired dosing schedule (e.g., intravenously, once a week).

  • Tumor Measurement:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of PEG12 linkers in bioconjugation.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction (TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation payload Cytotoxic Payload drug_linker Maleimide-PEG12-Payload payload->drug_linker maleimide_peg12 Maleimide-PEG12 maleimide_peg12->drug_linker drug_linker->conjugation quench Quenching conjugation->quench purification Purification (SEC) quench->purification final_adc Purified PEG12-ADC purification->final_adc

Figure 1: Experimental workflow for the synthesis of a PEG12-ADC.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC PEG12-ADC Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Tubulin Tubulin PayloadRelease->Tubulin Microtubule Disruption Apoptosis Apoptosis Tubulin->Apoptosis

Figure 2: General mechanism of action of a PEG12-ADC with a tubulin inhibitor payload.

Conclusion

The PEG12 linker occupies a strategic position in the field of bioconjugation, offering a versatile and effective solution for optimizing the properties of complex therapeutic and diagnostic agents. Its discrete nature, coupled with the well-established benefits of PEGylation, allows for the rational design of bioconjugates with improved solubility, stability, and pharmacokinetic profiles. The quantitative data and detailed experimental protocols provided in this guide underscore the critical role of the PEG12 linker in advancing the development of next-generation biotherapeutics, particularly in the promising area of antibody-drug conjugates. As the field continues to evolve, the careful selection and implementation of linkers like PEG12 will remain a cornerstone of successful bioconjugate design.

References

An In-Depth Technical Guide to Iodo-PEG12-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-PEG12-NHS ester is a heterobifunctional crosslinker integral to advancements in bioconjugation and targeted protein degradation. This molecule incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and provides a flexible linkage, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and an iodo group. Its application is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins from within a cell. This guide provides a comprehensive overview of the molecular characteristics, applications, and detailed protocols relevant to this compound.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and analysis.

PropertyValue
Molecular Weight 825.68 g/mol [1][2]
Chemical Formula C31H56INO16[1]
Physical Form Viscous oil
Purity Typically >95%

Chemical Properties and Handling

Understanding the chemical reactivity and stability of this compound is crucial for its successful application.

PropertyDescription
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Reactivity The NHS ester moiety reacts with primary amines (e.g., the side chain of lysine residues in proteins) at a pH range of 7-9 to form stable amide bonds. The iodo group can participate in various coupling reactions.
Storage Store at -20°C, protected from moisture to prevent hydrolysis of the NHS ester. Equilibrate the vial to room temperature before opening to avoid condensation.

Application in Targeted Protein Degradation: PROTACs

This compound is a key building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of a PROTAC generally consists of:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker, such as this compound, that connects the two ligands.

The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.

PROTAC Mechanism of Action

The workflow for targeted protein degradation using a PROTAC involves several key steps, from the formation of a ternary complex to the eventual degradation of the target protein.

PROTAC_Workflow cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to POI Ligand Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitin Transfer PROTAC_release PROTAC Release & Recycling Ternary->PROTAC_release Dissociation Ub Ubiquitin E2 E2 Ubiquitin-Conjugating Enzyme Ub->E2 E2->Ternary Recruited to Complex Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Binding Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC Mechanism of Action Workflow.

Experimental Protocols

While specific protocols will vary depending on the target protein and E3 ligase ligand, the following provides a general methodology for the synthesis of a PROTAC using this compound. This protocol outlines the conjugation of an amine-containing molecule (e.g., a protein or a small molecule ligand) to the NHS ester end of the linker.

General Protocol for Amine Conjugation

Materials:

  • This compound

  • Amine-containing molecule (Protein-NH2 or Ligand-NH2)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution immediately before use and do not store it.

    • Dissolve the amine-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically but often ranges from a 10- to 50-fold molar excess of the linker.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Linker:

    • Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer.

  • Subsequent Conjugation (if applicable):

    • The resulting molecule, now containing the iodo-PEG12 linker, can be used in subsequent conjugation steps via the iodo group to attach the second ligand of the PROTAC.

PROTAC Synthesis Workflow

The synthesis of a complete PROTAC molecule is a multi-step process. The following diagram illustrates a logical workflow for creating a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand with Amine Group Step1 Step 1: Conjugate POI Ligand to Linker (Amine-NHS Ester Reaction) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with Reactive Group Step3 Step 3: Conjugate E3 Ligase Ligand (Reaction with Iodo Group) E3_Ligand->Step3 Linker This compound Linker->Step1 Step2 Step 2: Purify Intermediate (Remove excess linker) Step1->Step2 Step2->Step3 Step4 Step 4: Final Purification (e.g., HPLC) Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

A logical workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined chemical properties and the hydrophilic PEG spacer make it an excellent choice for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. Careful consideration of its reactivity and adherence to established protocols will enable the successful synthesis of novel therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Iodo-PEG12-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins using the heterobifunctional crosslinker, Iodo-PEG12-NHS ester. This reagent facilitates the conjugation of proteins through two distinct chemical reactions: the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (such as the N-terminus and lysine side chains), while the iodoacetyl group specifically targets sulfhydryl groups (cysteine residues). This dual reactivity allows for precise, stepwise conjugation strategies, making it a valuable tool in drug development, proteomics, and various research applications.

Introduction to this compound

This compound is a versatile crosslinking reagent that contains a 12-unit polyethylene glycol (PEG) spacer arm, which enhances solubility and reduces steric hindrance.[1][2][3] The NHS ester end of the molecule forms a stable amide bond with primary amines at a slightly alkaline pH, while the iodoacetyl group forms a stable thioether bond with sulfhydryl groups.[4][5] This allows for the specific linkage of two different protein molecules or the attachment of a protein to another molecule containing a free thiol.

Chemical Structure:

  • Molecular Formula: C31H56INO16

  • Molecular Weight: 825.68 g/mol

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Bradford assay or other protein concentration determination method

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protein labeling protocol.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 5-20 foldThis should be optimized for the specific protein and desired degree of labeling.
Reaction pH (Amine Labeling) 7.2-8.5A common starting point is pH 7.4 for proteins sensitive to higher pH.
Reaction Time (Amine Labeling) 1-4 hours at room temperature, or overnight at 4°C
Reaction pH (Cysteine Labeling) 6.5-7.5Iodoacetyl group reactivity is optimal in this range.
Reaction Time (Cysteine Labeling) 2 hours at room temperature, or 4-6 hours at 4°C
Quenching Reagent Concentration 50-100 mM
ReagentStorage ConditionsShelf Life
This compound (solid) -20°C to -80°C, desiccatedUp to one year.
This compound (in DMF/DMSO) -20°C, desiccated1-2 months. Avoid repeated freeze-thaw cycles.
Labeled Protein 4°C (short-term), -20°C to -80°C (long-term)Aliquot to avoid freeze-thaw cycles.
Step-by-Step Protein Labeling Protocol

This protocol outlines a two-step process: first, the NHS ester is reacted with the primary amines of the first protein, followed by the reaction of the iodoacetyl group with the cysteine residues of the second protein.

Step 1: Labeling Protein A with this compound (Amine Reaction)

  • Prepare Protein A: Dissolve Protein A in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the desired molar excess of the this compound stock solution to the Protein A solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer. Collect the protein-containing fractions.

  • Concentration Determination: Determine the concentration of the labeled Protein A using a Bradford assay or by measuring absorbance at 280 nm.

Step 2: Conjugation of Labeled Protein A to Protein B (Cysteine Reaction)

  • Prepare Protein B: Ensure Protein B has free sulfhydryl groups available for reaction. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent. Dissolve Protein B in the Reaction Buffer.

  • Reaction: Mix the labeled Protein A with Protein B at a desired molar ratio.

  • Incubation: Incubate the mixture for 2 hours at room temperature or 4-6 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 50 mM.

  • Purification: Purify the final protein-protein conjugate using size-exclusion chromatography or affinity chromatography to separate the conjugate from unreacted proteins.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Amine Labeling of Protein A cluster_1 Step 2: Cysteine Labeling of Protein B Prepare Protein A Prepare Protein A Prepare this compound Prepare this compound Prepare Protein A->Prepare this compound React NHS ester with Protein A React NHS ester with Protein A Prepare this compound->React NHS ester with Protein A Purify Labeled Protein A Purify Labeled Protein A React NHS ester with Protein A->Purify Labeled Protein A Determine Concentration Determine Concentration Purify Labeled Protein A->Determine Concentration React Labeled Protein A with Protein B React Labeled Protein A with Protein B Determine Concentration->React Labeled Protein A with Protein B Prepare Protein B Prepare Protein B Prepare Protein B->React Labeled Protein A with Protein B Quench Reaction (Optional) Quench Reaction (Optional) React Labeled Protein A with Protein B->Quench Reaction (Optional) Purify Final Conjugate Purify Final Conjugate Quench Reaction (Optional)->Purify Final Conjugate

Caption: Experimental workflow for protein-protein conjugation.

Signaling Pathway Diagram

G Protein A (Lysine) Protein A (Lysine) Labeled Protein A Labeled Protein A Protein A (Lysine)->Labeled Protein A NHS ester reaction (pH 7.2-8.5) This compound This compound This compound->Labeled Protein A Protein A-PEG12-Protein B Conjugate Protein A-PEG12-Protein B Conjugate Labeled Protein A->Protein A-PEG12-Protein B Conjugate Iodoacetyl reaction (pH 6.5-7.5) Protein B (Cysteine) Protein B (Cysteine) Protein B (Cysteine)->Protein A-PEG12-Protein B Conjugate

Caption: Reaction scheme for this compound conjugation.

References

Application Notes and Protocols for Iodo-PEG12-NHS Ester and Primary Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Iodo-PEG12-NHS ester in reactions with primary amines. This bifunctional linker is a valuable tool in bioconjugation and is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][3]

Chemical Background

The this compound is a heterobifunctional crosslinker composed of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms a stable amide bond with primary amines.[][5]

  • Polyethylene Glycol (PEG) Spacer (12 units): A hydrophilic chain that enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

  • Iodo Group: A terminal functional group that can be used in subsequent reactions, such as cross-coupling, for further molecular assembly.

The primary reaction discussed in these notes is the coupling of the NHS ester moiety with a primary amine-containing molecule.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which becomes more significant at higher pH values.

Reaction_Mechanism reagents This compound + R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack hydrolyzed_product Iodo-PEG12-COOH (Inactive Carboxylic Acid) reagents->hydrolyzed_product Competing Reaction products Iodo-PEG12-NH-R (Stable Amide Bond) + NHS intermediate->products NHS Release hydrolysis Hydrolysis (H₂O)

Figure 1: Reaction of this compound with a Primary Amine.

Optimal Reaction Conditions

The success of the conjugation reaction is highly dependent on several key parameters. The following table summarizes the optimal conditions for the reaction of this compound with primary amines, based on the well-established chemistry of NHS esters.

ParameterOptimal RangeRecommendedNotes
pH 7.2 - 9.08.3 - 8.5 Balances amine reactivity and NHS ester hydrolysis. Lower pH leads to protonated, unreactive amines, while higher pH increases the rate of hydrolysis.
Temperature 4°C - Room Temp. (20-25°C)Room Temperature 4°C can be used for longer reactions or with sensitive molecules to minimize degradation and hydrolysis.
Reaction Time 30 min - 4 hours1 - 2 hours Monitor reaction progress if possible. Longer incubation may be needed at lower temperatures or with less reactive amines.
Buffer Amine-free buffersPhosphate, Bicarbonate, Borate, or HEPES Buffers containing primary amines (e.g., Tris, Glycine) are not compatible as they will compete in the reaction.
Solvent for NHS Ester Anhydrous, water-miscible organic solventDMSO or DMF The NHS ester should be dissolved immediately before use to minimize hydrolysis from atmospheric moisture.

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Approximate Half-life
7.004 - 5 hours
7.0Room Temperature~1 hour
8.6410 minutes

This data highlights the importance of performing the conjugation reaction promptly after preparing the reagents, especially at a more alkaline pH.

Experimental Protocols

The following are general protocols for the conjugation of this compound to a primary amine-containing molecule, such as a protein or a small molecule.

Protocol 1: Labeling of a Protein

This protocol describes the labeling of a protein with this compound.

Materials:

  • Protein containing primary amines (e.g., lysine residues)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

Experimental_Workflow_Protein start Start protein_prep Protein Preparation (Amine-free buffer, pH 8.3) start->protein_prep reaction Conjugation Reaction (10-20x molar excess of NHS ester) protein_prep->reaction reagent_prep Prepare this compound (10 mM in anhydrous DMSO/DMF) reagent_prep->reaction incubation Incubation (1-2h at RT or overnight at 4°C) reaction->incubation quenching Quenching (Optional) (Add Tris or Glycine) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification end End purification->end

Figure 2: Experimental Workflow for Protein Labeling.

Protocol 2: Conjugation to an Amine-Modified Oligonucleotide

This protocol is for the labeling of an oligonucleotide that has been modified to contain a primary amine.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Anhydrous DMSO or DMF

  • 3 M Sodium Acetate

  • Cold Ethanol (100% and 70%)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • This compound Solution Preparation:

    • Dissolve the this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a molar excess of the this compound solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification (Ethanol Precipitation):

    • Add 3 M Sodium Acetate to a final concentration of 0.3 M.

    • Add 3 volumes of cold 100% ethanol and mix well.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with cold 70% ethanol.

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Verify pH: Ensure the reaction buffer is within the optimal pH range.

    • Reagent Quality: Use fresh, high-quality this compound and anhydrous solvents. NHS esters are moisture-sensitive.

    • Buffer Contamination: Confirm that the buffer does not contain any primary amines.

    • Molar Ratio: Increase the molar excess of the this compound.

  • Hydrolysis of NHS Ester:

    • Prepare the NHS ester solution immediately before use.

    • Work quickly, especially when at a higher pH.

    • Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.

  • Subsequent Reactions with the Iodo Group:

    • The iodo group is generally stable under the conditions for NHS ester chemistry. It can be used in subsequent steps, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) for the assembly of more complex molecules like PROTACs.

Logical Relationships in PROTAC Synthesis

The this compound serves as a linker in the modular synthesis of PROTACs. The following diagram illustrates the logical relationship of its application.

PROTAC_Synthesis_Logic start Start: Synthesize PROTAC ligand1 Target Protein Ligand (with Primary Amine) start->ligand1 linker This compound start->linker step1 Step 1: Amide Bond Formation (NHS Ester + Primary Amine) ligand1->step1 linker->step1 intermediate Ligand-PEG12-Iodo Intermediate step1->intermediate step2 Step 2: Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) intermediate->step2 ligand2 E3 Ligase Ligand (with compatible functional group for cross-coupling) ligand2->step2 protac Final PROTAC Molecule step2->protac end End: Functional PROTAC protac->end

Figure 3: Logical Workflow for PROTAC Synthesis.

References

Application Notes and Protocols for Iodo-PEG12-NHS Ester Reaction with Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-PEG12-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug development. This reagent features a N-hydroxysuccinimide (NHS) ester group that reacts specifically with primary amines, such as the ε-amino group of lysine residues on proteins, and a terminal iodo group. The polyethylene glycol (PEG) spacer, composed of 12 ethylene glycol units, enhances solubility in aqueous solutions and provides a flexible, extended linkage between conjugated molecules.[1][2]

The primary application of this compound is in the construction of more complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] In PROTACs, for instance, the NHS ester can be used to attach the linker to a ligand for an E3 ubiquitin ligase or the target protein, while the iodo group can be used for subsequent reactions.[3]

This document provides detailed application notes and experimental protocols for the reaction of this compound with lysine residues, aimed at guiding researchers in utilizing this versatile crosslinker for their specific needs.

Reaction Mechanism and Specificity

The fundamental reaction involves the nucleophilic attack of the primary amine of a lysine residue on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.

While the reaction is highly selective for primary amines, potential side reactions should be considered. The most significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. Therefore, it is crucial to perform the conjugation reaction promptly after preparing the reagent solution.

dot

Reaction_Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate + Lysine-NH2 hydrolysis Hydrolysis (Side Reaction) reagent->hydrolysis + H2O lysine Protein-Lysine (-NH2) lysine->intermediate product Stable Amide Bond (Iodo-PEG12-Protein) intermediate->product nhs N-Hydroxysuccinimide (Leaving Group) intermediate->nhs releases inactive_product Inactive Carboxylate hydrolysis->inactive_product

Reaction of this compound with a primary amine.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the this compound to the protein, the protein concentration, the reaction pH, temperature, and incubation time. The following tables provide a summary of typical reaction parameters and expected outcomes based on general NHS ester chemistry. Optimization for each specific protein and application is highly recommended.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction (30-60 min). 4°C for longer incubations (2-4 hours) to minimize protein degradation.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein.
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare the stock solution immediately before use to minimize hydrolysis.

Table 2: Molar Excess of this compound and Expected Degree of Labeling (DOL)

Protein ConcentrationMolar Excess (Ester:Protein)Expected DOL (Illustrative)
1-2 mg/mL5:1 - 10:1Low to Moderate
1-2 mg/mL10:1 - 20:1Moderate to High
> 5 mg/mL3:1 - 10:1Low to High
< 1 mg/mL20:1 - 50:1Low to Moderate

Note: The Degree of Labeling (DOL), the average number of linker molecules conjugated per protein, is highly dependent on the number of accessible lysine residues on the protein surface and the specific reaction conditions. The values in this table are illustrative and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing accessible lysine residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate.

dot

Experimental_Workflow start Start protein_prep 1. Protein Preparation (Amine-free buffer, 1-5 mg/mL) start->protein_prep conjugation 3. Conjugation Reaction (pH 8.0-8.5, RT for 30-60 min) protein_prep->conjugation reagent_prep 2. Prepare this compound (10 mM in anhydrous DMSO/DMF) reagent_prep->conjugation quenching 4. Quench Reaction (1M Tris-HCl, pH 8.0) conjugation->quenching purification 5. Purify Conjugate (Desalting column) quenching->purification characterization 6. Characterization (Determine DOL) purification->characterization end End characterization->end

General workflow for protein labeling.
Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined using various methods, including UV-Vis spectroscopy (if the conjugated molecule has a distinct absorbance), mass spectrometry, or HPLC analysis. Mass spectrometry is a highly accurate method.

Using Mass Spectrometry:

  • Analyze the unconjugated protein and the purified Iodo-PEG12-protein conjugate using a mass spectrometer (e.g., ESI-MS).

  • Determine the molecular weight of the unconjugated protein (MW_protein).

  • Determine the molecular weights of the different labeled species in the conjugate sample (MW_conjugate).

  • The mass shift corresponds to the mass of the attached Iodo-PEG12-moiety. The molecular weight of this compound is 825.68 g/mol . The mass added per conjugation is the mass of the Iodo-PEG12-moiety.

  • The number of attached linkers can be determined from the mass difference between the conjugated and unconjugated protein. The average DOL can be calculated from the weighted average of the different labeled species.

Application in PROTAC Development

This compound is a valuable tool for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The this compound can be used to connect one of the ligands to the linker. For example, if one of the ligands has a primary amine, the NHS ester end of the linker can be used to form a stable amide bond. The iodo group at the other end of the linker can then be used in a subsequent reaction (e.g., a substitution reaction with a thiol-containing E3 ligase ligand) to complete the PROTAC synthesis.

dot

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation protac PROTAC (Iodo-PEG12-Linker based) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_protein Poly-ubiquitinated Target Protein ubiquitination->ub_protein Ub proteasome Proteasome ub_protein->proteasome degradation Degradation proteasome->degradation peptides Peptides degradation->peptides

General mechanism of PROTAC action.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolyzed this compound- Buffer contains primary amines- Incorrect pH- Insufficient molar excess of the ester- Prepare fresh ester solution immediately before use.- Use an amine-free buffer.- Ensure the reaction pH is between 7.2 and 8.5.- Increase the molar ratio of the ester to the protein.
Protein Precipitation - High degree of labeling- Use of a hydrophobic NHS ester- Reduce the molar excess of the ester.- The PEG12 spacer in this compound enhances hydrophilicity, which should minimize this issue.
Loss of Protein Activity - Modification of lysine residues critical for protein function- Reduce the molar excess of the ester to achieve a lower DOL.- Consider site-specific conjugation methods if a specific lysine is essential.

Storage and Handling

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions of the reagent immediately before use, as the NHS ester can hydrolyze in the presence of water.

References

Application Notes and Protocols for Peptide Bioconjugation with Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield the peptide from enzymatic degradation.[1] Furthermore, the hydrophilic nature of the PEG chain can increase the solubility of hydrophobic peptides and reduce their immunogenicity.[1]

This document provides detailed application notes and protocols for the bioconjugation of peptides using a specific heterobifunctional linker, Iodo-PEG12-NHS ester. This linker possesses two distinct reactive moieties: an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester. The iodoacetyl group selectively reacts with sulfhydryl groups, such as the side chain of cysteine residues, through a stable thioether bond.[2] The NHS ester, on the other hand, reacts with primary amines, like the peptide's N-terminus or the epsilon-amino group of lysine residues, to form a stable amide bond.[3][4] The dual reactivity of this linker allows for precise, site-specific PEGylation of peptides, which is crucial for preserving their biological activity.

Chemical Principle of Conjugation

The this compound facilitates the covalent attachment of a 12-unit polyethylene glycol spacer to a peptide via two distinct chemical reactions:

  • Amine-reactive NHS Ester Acylation: The NHS ester undergoes a nucleophilic acyl substitution reaction with unprotonated primary amino groups on the peptide. The reaction is most efficient in the pH range of 7.2 to 8.5.

  • Thiol-reactive Iodoacetyl Alkylation: The iodoacetyl group reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction also proceeds efficiently at neutral to slightly basic pH.

Due to the potential for the iodoacetyl group to react with primary amines at higher pH and with prolonged reaction times, careful optimization of the reaction conditions is crucial to achieve selective conjugation and minimize side products. A sequential conjugation strategy may be employed to enhance specificity.

Applications

The use of this compound for peptide bioconjugation is relevant in various areas of research and drug development:

  • Half-life Extension: Increasing the in vivo circulation time of therapeutic peptides.

  • Improved Solubility: Enhancing the aqueous solubility of hydrophobic peptides.

  • Reduced Immunogenicity: Masking potential antigenic epitopes on the peptide surface.

  • Development of Peptide-Drug Conjugates (PDCs): The linker can be used to attach a peptide to another molecule, such as a small molecule drug.

  • PROTACs Development: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation: Key Reaction Parameters

The success of the bioconjugation reaction is dependent on several critical parameters. The following tables summarize these factors for both the NHS ester and iodoacetyl reactions.

Table 1: Key Reaction Parameters for NHS Ester Bioconjugation

ParameterRecommended Value/ConditionNotes
pH 7.2 - 8.5A compromise between amine nucleophilicity and NHS ester hydrolysis. The optimal pH is often found to be between 8.3 and 8.5.
Buffer Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.Buffers containing primary amines (e.g., Tris or glycine) will compete with the peptide for reaction with the NHS ester and should be avoided.
Molar Ratio (Linker:Peptide) 5:1 to 20:1The optimal ratio should be determined empirically for each specific peptide.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the reaction and potentially increase specificity.
Reaction Time 30 minutes to 2 hoursLonger reaction times may be necessary at lower temperatures or pH.

Table 2: Key Reaction Parameters for Iodoacetyl Bioconjugation

ParameterRecommended Value/ConditionNotes
pH 6.5 - 7.5Maintains the cysteine sulfhydryl group in its reactive thiolate form while minimizing side reactions with amines.
Buffer Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES.Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).
Molar Ratio (Linker:Peptide) 1:1 to 5:1A slight excess of the linker is often used to drive the reaction to completion.
Temperature 4°C to Room Temperature (25°C)The reaction is typically performed at room temperature.
Reaction Time 1 to 4 hoursThe reaction progress can be monitored by LC-MS.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a peptide containing both a primary amine (N-terminus or lysine) and a cysteine residue with this compound. A sequential approach is recommended to maximize selectivity.

Protocol 1: Sequential Bioconjugation

This protocol involves a two-step process: first, the reaction of the NHS ester with a primary amine, followed by the reaction of the iodoacetyl group with a cysteine residue.

Materials:

  • Peptide with at least one primary amine and one cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer A: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Reaction Buffer B: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification equipment (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., LC-MS)

Step-by-Step Procedure:

Step 1: Reaction of NHS Ester with Primary Amine

  • Peptide Preparation: Dissolve the peptide in Reaction Buffer A to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification (Optional but Recommended): To ensure the specificity of the second reaction, it is advisable to purify the mono-functionalized peptide-PEG conjugate at this stage using RP-HPLC or a desalting column to remove excess unreacted linker.

Step 2: Reaction of Iodoacetyl Group with Cysteine

  • pH Adjustment: Adjust the pH of the purified peptide-PEG conjugate solution from Step 1 to 6.5-7.0 using Reaction Buffer B. If the conjugate was lyophilized, dissolve it in Reaction Buffer B.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching the Reaction: Add a quenching reagent (e.g., a final concentration of 20-50 mM Tris-HCl or a small molecule thiol like β-mercaptoethanol) to consume any unreacted iodoacetyl groups.

  • Final Purification: Purify the final peptide-PEG conjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove any remaining unreacted peptide, linker, and quenching reagent.

  • Characterization: Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight and analytical RP-HPLC to assess purity.

Protocol 2: One-Pot Bioconjugation (with Caution)

This protocol involves the simultaneous reaction of both the NHS ester and iodoacetyl groups. This approach is faster but carries a higher risk of side reactions, particularly the reaction of the iodoacetyl group with primary amines. Optimization of pH and reaction time is critical.

Materials:

  • Same as Protocol 1.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

Step-by-Step Procedure:

  • Peptide and Linker Preparation: Prepare the peptide and this compound solutions as described in Protocol 1, Step 1.

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the linker stock solution to the peptide solution in the pH 7.2 Reaction Buffer.

  • Incubation: Incubate the reaction for 2-3 hours at room temperature.

  • Quenching and Purification: Follow the quenching, purification, and characterization steps as outlined in Protocol 1, Steps 3-5.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Thiol Coupling cluster_purification Purification & Analysis Peptide_Amine Peptide with Primary Amine Reaction_1 Reaction pH 7.2-8.5 1-2 hours, RT Peptide_Amine->Reaction_1 Linker_NHS This compound Linker_NHS->Reaction_1 Intermediate Mono-functionalized Peptide-PEG-Iodo Reaction_1->Intermediate Reaction_2 Reaction pH 6.5-7.5 2-4 hours, RT Intermediate->Reaction_2 Final_Product Final Peptide-PEG Conjugate Reaction_2->Final_Product Purification RP-HPLC / SEC Final_Product->Purification Analysis LC-MS Purification->Analysis signaling_pathway cluster_nhs NHS Ester Reaction cluster_iodo Iodoacetyl Reaction Peptide_NH2 Peptide-NH2 (Primary Amine) Amide_Bond Stable Amide Bond (Peptide-NH-CO-PEG-Iodo) Peptide_NH2->Amide_Bond NHS_Ester This compound NHS_Ester->Amide_Bond NHS_Leaving_Group NHS byproduct Amide_Bond->NHS_Leaving_Group Peptide_SH Peptide-SH (Cysteine) Thioether_Bond Stable Thioether Bond (Peptide-S-CH2-CO-NH-PEG...) Peptide_SH->Thioether_Bond PEG_Iodo Peptide-NH-CO-PEG-Iodo PEG_Iodo->Thioether_Bond Iodide_Leaving_Group Iodide byproduct Thioether_Bond->Iodide_Leaving_Group logical_relationship Start Start: Peptide with Amine and Thiol Groups Decision One-pot or Sequential Reaction? Start->Decision OnePot One-Pot Reaction (pH 7.2) Decision->OnePot Faster Sequential_Amine Sequential: Amine Reaction (pH 7.2-8.5) Decision->Sequential_Amine More Specific Risk Higher risk of side products OnePot->Risk End Purified Peptide-PEG Conjugate OnePot->End Sequential_Thiol Sequential: Thiol Reaction (pH 6.5-7.5) Sequential_Amine->Sequential_Thiol Benefit Higher specificity Sequential_Thiol->Benefit Sequential_Thiol->End

References

Application Notes and Protocols for Cell Surface Modification Using Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent modification of cell surfaces. This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, separated by a 12-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the conjugation to primary amines, such as those found on lysine residues of cell surface proteins, forming stable amide bonds.[][2][3] The iodoacetyl group selectively reacts with sulfhydryl (thiol) groups, present on cysteine residues, to create a stable thioether linkage.[4][5] The hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, making this crosslinker a versatile tool for a range of applications in research and drug development, including targeted drug delivery, cell imaging, and the study of cell surface interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface modification.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 825.68 g/mol
Spacer Arm Length 48.8 Å (PEG12)
Reactivity 1 NHS ester (reacts with primary amines at pH 7.2-9.0)
Reactivity 2 Iodoacetyl (reacts with sulfhydryls at pH 8.0-8.5)
Solubility Soluble in organic solvents (DMSO, DMF)
Table 2: Recommended Reaction Conditions for Cell Surface Modification
ParameterNHS Ester Reaction (Step 1)Iodoacetyl Reaction (Step 2)
Target Functional Group Primary Amines (-NH₂)Sulfhydryl/Thiol Groups (-SH)
pH Range 7.2 - 9.0 (Optimal: 8.3-8.5)8.0 - 8.5
Recommended Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Amine-free buffers (e.g., PBS)
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes at RT; 2 hours at 4°C30 - 60 minutes
Molar Excess of Reagent 10- to 20-fold over the molecule to be conjugated1.5- to 5-fold over the activated molecule

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Proteins

This protocol describes the conjugation of a molecule of interest (e.g., a therapeutic agent, fluorescent dye) to the cell surface using this compound.

Materials:

  • This compound

  • Molecule of interest (containing a primary amine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (e.g., 100 mM Tris or Glycine in PBS, pH 8.0)

  • Suspension cells or adherent cells

  • Cell culture medium

  • Centrifuge and tubes

Step 1: Activation of the Molecule of Interest with this compound

  • Preparation of Reagents:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule of interest in PBS (pH 8.0) to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing, add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the solution of the molecule of interest.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to prevent denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.

  • Removal of Excess Crosslinker (Optional but Recommended):

    • To remove unreacted this compound, use a desalting column or dialysis against PBS (pH 7.4). This step is crucial to prevent unwanted side reactions in the subsequent step.

Step 2: Labeling of Cell Surface Thiols

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation and wash twice with ice-cold PBS (pH 8.0). Resuspend the cell pellet in PBS (pH 8.0) to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • Adherent Cells: Wash cells twice with ice-cold PBS (pH 8.0). Add fresh PBS (pH 8.0) to cover the cell monolayer.

  • Cell Surface Labeling:

    • Add the activated molecule of interest from Step 1 to the cell suspension or the adherent cell culture. A 1.5- to 5-fold molar excess of the activated molecule over the estimated number of cell surface thiols is a good starting point. This may require optimization.

    • Incubate for 30-60 minutes at room temperature, with gentle agitation for suspension cells, and protected from light.

  • Quenching and Washing:

    • To stop the reaction, add a quenching buffer containing a sulfhydryl group (e.g., 2-mercaptoethanol or cysteine) to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS (pH 7.4) to remove unreacted materials.

  • Downstream Applications:

    • The modified cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

Protocol 2: Quantification of Cell Surface Labeling

A common method to quantify the extent of cell surface labeling is through flow cytometry if a fluorescent molecule was conjugated.

Materials:

  • Labeled cells from Protocol 1

  • Unlabeled control cells

  • Flow cytometer

  • Flow cytometry tubes

  • PBS (pH 7.4) with 1% BSA (FACS Buffer)

Procedure:

  • Resuspend the labeled and unlabeled control cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.

  • Analyze the cell populations on a flow cytometer using the appropriate laser and filter set for the conjugated fluorophore.

  • Compare the fluorescence intensity of the labeled cells to the unlabeled control cells to determine the efficiency of the cell surface modification.

Mandatory Visualizations

G cluster_step1 Step 1: Activation of Molecule of Interest cluster_step2 Step 2: Cell Surface Labeling cluster_analysis Downstream Analysis prep_reagents Prepare 10 mM Iodo-PEG12-NHS ester in DMSO/DMF and Amine-Molecule in PBS (pH 8.0) conjugation Add NHS ester to Amine-Molecule (10-20x molar excess) prep_reagents->conjugation incubation1 Incubate 30-60 min at RT or 2h at 4°C conjugation->incubation1 purification Remove excess linker (Desalting/Dialysis) incubation1->purification labeling Add activated molecule to cells purification->labeling prep_cells Prepare cells in PBS (pH 8.0) prep_cells->labeling incubation2 Incubate 30-60 min at RT labeling->incubation2 quenching Quench reaction and wash cells incubation2->quenching analysis Flow Cytometry, Microscopy, etc. quenching->analysis

Caption: Experimental workflow for two-step cell surface modification.

G cluster_reaction1 NHS Ester Reaction with Primary Amine cluster_reaction2 Iodoacetyl Reaction with Sulfhydryl IodoPEG Iodo-PEG12- NHS NHS Ester IodoPEG->NHS Plus1 + Amine R-NH₂ (Cell Surface Protein) Plus1->Amine Arrow1 pH 7.2-9.0 IodoPEG_conj Iodo-PEG12- Arrow1->IodoPEG_conj Amide Amide Bond IodoPEG_conj->Amide R_NH -NH-R Amide->R_NH Plus2 + NHS Iodo Iodoacetyl- PEG_conj -PEG12-Amide-R Iodo->PEG_conj Plus3 + Thiol R'-SH (Cell Surface Protein) Plus3->Thiol Arrow2 pH 8.0-8.5 Thioether Thioether Bond Arrow2->Thioether S_R -S-R' Thioether->S_R PEG_conj2 -PEG12-Amide-R S_R->PEG_conj2 Plus4 + HI

Caption: Reaction mechanism of this compound with cell surface proteins.

References

Application Notes and Protocols for Iodo-PEG12-NHS Ester in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[2][3] PROTACs consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[4][5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity and biocompatibility, which can improve the physicochemical properties of the resulting molecule. The Iodo-PEG12-NHS ester is a versatile, heterobifunctional linker that enables the sequential and specific conjugation of two different molecules. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a terminal iodo group for reaction with sulfhydryl groups. This allows for a directed and controlled synthesis of PROTACs.

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation studies.

Data Presentation

The following tables summarize the impact of linker length on the efficacy of PROTACs targeting various proteins. While specific data for an this compound linker was not found in the reviewed literature, the presented data for PROTACs with similar long-chain PEG linkers provide a valuable reference for expected performance.

Table 1: Influence of Linker Length on the Degradation of TANK-binding kinase 1 (TBK1)

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 3: Degradation Potency of Class I Histone Deacetylase (HDAC)-Targeting PROTACs

PROTACTargetDC50 (µM)Dmax (%)
PROTAC 9HDAC10.55 ± 0.18>80%
HDAC30.53 ± 0.13>90%
PROTAC 22HDAC30.44 ± 0.0377%

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for the synthesis of a PROTAC using the heterobifunctional this compound linker. The first step involves the reaction of the NHS ester with a primary amine on either the POI ligand or the E3 ligase ligand. The second step is the reaction of the iodo group with a sulfhydryl group on the other ligand.

Materials:

  • This compound

  • POI ligand with a primary amine or sulfhydryl group

  • E3 ligase ligand with a primary amine or sulfhydryl group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS ester reaction; PBS, pH 7.2-7.5 for iodoacetamide reaction)

  • Quenching reagent for NHS ester reaction (e.g., Tris or glycine)

  • Quenching reagent for iodoacetamide reaction (e.g., 2-mercaptoethanol or L-cysteine)

  • Purification supplies (e.g., preparative HPLC)

Step 1: Reaction of this compound with a Primary Amine-Containing Ligand

  • Preparation of Reagents:

    • Dissolve the amine-containing ligand (either POI or E3 ligase ligand) in anhydrous DMF or DMSO.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Reaction:

    • To the solution of the amine-containing ligand, add a 1.1 to 1.5 molar excess of the this compound solution.

    • Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of Tris or glycine solution.

  • Purification:

    • Purify the resulting Iodo-PEG12-ligand conjugate by preparative HPLC.

Step 2: Reaction of the Iodo-PEG12-Ligand Conjugate with a Sulfhydryl-Containing Ligand

  • Preparation of Reagents:

    • Dissolve the sulfhydryl-containing ligand (the other of the POI or E3 ligase ligand) in a suitable buffer (e.g., PBS, pH 7.2-7.5). If the ligand contains disulfide bonds, it may be necessary to first reduce them with a reagent like TCEP or DTT, followed by removal of the reducing agent.

    • Dissolve the purified Iodo-PEG12-ligand conjugate from Step 1 in the same buffer.

  • Reaction:

    • Add a 1.1 to 1.5 molar excess of the Iodo-PEG12-ligand conjugate to the solution of the sulfhydryl-containing ligand.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction of iodoacetamide with thiols is most efficient at a pH of 8.0-8.5.

  • Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, quench any unreacted iodo groups by adding a small molecule thiol like 2-mercaptoethanol or L-cysteine.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Determination of PROTAC-Mediated Protein Degradation (DC50 and Dmax) by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax) of a synthesized PROTAC.

Materials:

  • Cancer cell line expressing the POI

  • Complete growth medium

  • Synthesized PROTAC

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to attach overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with the primary antibody against the loading control.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining POI relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining POI against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Iodoacetamide Reaction Amine_Ligand Amine-Containing Ligand (POI or E3 Ligase) Reaction1 Amide Bond Formation (DMF/DMSO, DIPEA) Amine_Ligand->Reaction1 Iodo_PEG12_NHS This compound Iodo_PEG12_NHS->Reaction1 Intermediate Iodo-PEG12-Ligand Conjugate Reaction1->Intermediate Purification1 HPLC Purification Intermediate->Purification1 Purified_Intermediate Purified Iodo-PEG12-Ligand Conjugate Thiol_Ligand Sulfhydryl-Containing Ligand (The other ligand) Reaction2 Thioether Bond Formation (PBS, pH 7.2-8.5) Thiol_Ligand->Reaction2 Purified_Intermediate->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 HPLC Purification Final_PROTAC->Purification2

Caption: Workflow for the two-step synthesis of a PROTAC using this compound.

TPD_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruitment Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Polyubiquitination Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome pathway.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End DC50 & Dmax Determination Analysis->End

Caption: Experimental workflow for determining DC50 and Dmax by Western blotting.

References

Application Notes and Protocols for the Characterization of Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-PEG12-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. It features a terminal iodo group and an N-hydroxysuccinimide (NHS) ester, connected by a 12-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines on proteins, peptides, or other biomolecules, while the iodo group can be used in subsequent reactions, such as carbon-carbon bond formation or reactions with thiol groups under specific conditions.

Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for its intended application. This document provides detailed protocols for the analytical techniques used to characterize this product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C31H56INO16
Molecular Weight 825.68 g/mol [1][2][3]
Appearance White to off-white solid or viscous oil
Purity (typical) >95%[2][3]
Solubility Soluble in DMSO, DMF, Acetonitrile, Dichloromethane
Storage Store at -20°C, protected from moisture and light

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended to ensure the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and confirming the presence of its key functional groups. Both ¹H and ¹³C NMR are employed for a thorough analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
I-CH₂- ~3.25 (t)~2.0
-CH₂-I ~3.55 (t)~70.0
PEG backbone (-O-CH₂-CH₂-O-) 3.60-3.70 (m)69.0-71.0
-CH₂-CO- ~2.60 (t)~30.0
NHS ester (-CO-CH₂-CH₂-CO-) ~2.85 (s)~25.5
NHS ester (-CO-N) -~169.0
Ester carbonyl (-COO-N) -~170.5

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, with or without a small amount of formic acid to promote ionization.

  • Instrumentation: Use an ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable signal.

  • Data Analysis: Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) and any significant fragment ions.

Ion Calculated m/z Observed m/z (example) Interpretation
[M+H]⁺826.31826.32Protonated molecular ion
[M+Na]⁺848.29848.30Sodium adduct of the molecular ion
[M+K]⁺864.27864.28Potassium adduct of the molecular ion
VariesVariesFragment ions corresponding to the loss of the NHS group or cleavage of the PEG chain.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound. A reverse-phase HPLC method is typically employed.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the main product.

Parameter Value
Retention Time ~15-18 minutes (example)
Purity (by area%) >95%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

  • Sample Preparation: If the sample is a solid, a small amount can be placed directly on the attenuated total reflectance (ATR) crystal. If it is a viscous oil, a thin film can be applied to the crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2870C-H stretchPEG backbone
~1815, ~1785, ~1740C=O stretchNHS ester
~1100C-O-C stretchPEG backbone
~1210, ~1060C-N stretch, N-O stretchNHS ester

Visual Representations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Reverse-Phase) Sample->HPLC FTIR FTIR Spectroscopy (ATR) Sample->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Verification MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Report Certificate of Analysis Structure->Report Purity->Report Identity->Report

Caption: Workflow for the comprehensive characterization of this compound.

Logical Relationship of Analytical Techniques

The following diagram shows how the different analytical techniques provide complementary information for the full characterization of the product.

G center This compound Characterization NMR NMR (Structure & Connectivity) center->NMR Confirms MS Mass Spec (Molecular Weight) center->MS Verifies HPLC HPLC (Purity & Impurities) center->HPLC Quantifies FTIR FTIR (Functional Groups) center->FTIR Identifies NMR->MS Complementary NMR->FTIR Complementary

Caption: Interrelation of analytical techniques for product characterization.

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a robust analytical workflow for the comprehensive characterization of this compound. These techniques collectively confirm the identity, structure, purity, and functional group integrity of the molecule, ensuring its quality and suitability for downstream applications in research and drug development. Adherence to the detailed protocols outlined in these application notes will enable researchers to reliably and accurately characterize their this compound products.

References

Application Notes and Protocols for Labeling with Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodo-PEG12-NHS Ester Labeling

This compound is a heterobifunctional crosslinker that enables the covalent conjugation of molecules to primary amine-containing targets such as proteins, peptides, and other biomolecules. This reagent features a terminal iodoacetyl group and an N-hydroxysuccinimide (NHS) ester, connected by a 12-unit polyethylene glycol (PEG) spacer. The NHS ester reacts specifically and efficiently with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a polypeptide) under mild basic conditions to form a stable amide bond. The iodoacetyl group can subsequently react with sulfhydryl groups (e.g., from cysteine residues), making this linker ideal for creating well-defined bioconjugates. The hydrophilic PEG spacer enhances the solubility and reduces the aggregation of the labeled molecule.[1]

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each target molecule, is a critical parameter that can be controlled by adjusting the molar excess of the this compound relative to the target molecule. Optimizing the DOL is crucial as insufficient labeling may lead to a weak signal in downstream applications, while excessive labeling can result in protein precipitation or loss of biological activity.[2]

Calculating Molar Excess for Optimal Labeling

The efficiency of the labeling reaction is influenced by several factors, including the concentration of the protein, the molar excess of the NHS ester, the pH of the reaction buffer, and the reaction time.[3] Generally, a higher molar excess of the labeling reagent is required for more dilute protein solutions to achieve a comparable degree of labeling to more concentrated solutions.[4][5]

The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Where:

  • Molar Excess: The desired molar ratio of this compound to the protein.

  • Mass of Protein: The mass of the protein to be labeled.

  • MW of NHS Ester: The molecular weight of this compound.

  • MW of Protein: The molecular weight of the protein.

For initial experiments, a molar excess in the range of 5 to 20-fold is recommended for protein solutions with concentrations greater than 2 mg/mL. For more dilute solutions, a higher molar excess may be necessary.

Quantitative Data Summary

The following table provides illustrative data on the relationship between the molar excess of an NHS ester and the resulting degree of labeling (DOL) for common proteins. While this data is not specific to this compound, it serves as a valuable starting point for optimizing your labeling reaction.

Target ProteinProtein ConcentrationMolar Excess of NHS EsterApproximate Degree of Labeling (DOL)Reference
Immunoglobulin G (IgG)1-10 mg/mL20-fold4-6
Bovine Serum Albumin (BSA)10 mg/mL6.5-fold1.1
LysozymeNot SpecifiedNot SpecifiedNot Specified

Note: The optimal molar excess is empirical and should be determined for each specific protein and application.

Signaling Pathway and Reaction Mechanism

The reaction between an NHS ester and a primary amine on a protein is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

G NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (R-NH2) Conjugate Iodo-PEG12-Protein Conjugate (R-NH-CO-PEG-Iodo) Protein_NH2->Conjugate Nucleophilic Attack Iodo_PEG_NHS This compound Iodo_PEG_NHS->Conjugate NHS N-Hydroxysuccinimide (NHS) Iodo_PEG_NHS->NHS Byproduct

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

The general workflow for labeling a protein with this compound involves preparation of the protein and reagent, the labeling reaction, and purification of the conjugate.

G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) C 3. Calculate and Add NHS Ester to Protein Solution (Achieve desired molar excess) A->C B 2. Prepare this compound Stock Solution (e.g., 10 mg/mL in anhydrous DMSO or DMF) B->C D 4. Incubate Reaction Mixture (1-2 hours at room temperature or overnight at 4°C) C->D E 5. (Optional) Quench Reaction (Add Tris or glycine) D->E F 6. Purify Conjugate (e.g., size-exclusion chromatography) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

Caption: General workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography column)

  • Storage Buffer (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL. NHS esters are moisture-sensitive, so it is critical to use an anhydrous solvent.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (see "Calculating Molar Excess" section).

    • While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching solution can be added. Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the NHS byproduct by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL can be determined using various methods, including UV-Vis spectroscopy if the attached molecule has a distinct absorbance, or by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH of the reaction buffer is between 7.2 and 8.5.
Inactive NHS ester due to hydrolysis.Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.
Presence of primary amines in the buffer.Use an amine-free buffer such as phosphate or bicarbonate buffer.
Insufficient molar excess of the NHS ester.Increase the molar excess of the this compound.
Protein Precipitation High degree of labeling.Reduce the molar excess of the NHS ester or decrease the reaction time.
Low protein solubility.Perform the reaction at a lower protein concentration.
Inconsistent Results Inaccurate quantitation of protein or NHS ester.Ensure accurate concentration measurements before starting the reaction.
Variable reaction conditions.Keep reaction time, temperature, and pH consistent between experiments.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Iodo-PEG12-NHS ester in the development of antibody-drug conjugates (ADCs). It includes detailed protocols for antibody modification and subsequent drug conjugation, methods for characterization, and illustrative data for a model ADC.

Introduction

Antibody-drug conjugates are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] this compound is a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, separated by a 12-unit polyethylene glycol (PEG) spacer.[4][5] The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, while the iodoacetyl group reacts with sulfhydryl groups, which can be present on a cytotoxic payload. The PEG spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC.

This application note details a two-step conjugation strategy for developing an ADC using this compound. First, the antibody is modified with the linker via the NHS ester. Second, a sulfhydryl-containing cytotoxic drug is conjugated to the modified antibody through the iodoacetyl group.

Experimental Workflow

The overall workflow for the development and initial characterization of an ADC using this compound is depicted below.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody_Preparation Antibody Preparation (Buffer Exchange) Antibody_Modification Antibody Modification with This compound Antibody_Preparation->Antibody_Modification Step 1 Purification_1 Purification of Modified Antibody Antibody_Modification->Purification_1 Step 2 Drug_Conjugation Drug Conjugation (Thiol-Reactive Payload) Purification_2 Purification of ADC Drug_Conjugation->Purification_2 Step 4 Purification_1->Drug_Conjugation Step 3 DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis Purification_2->DAR_Analysis In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Cytotoxicity Stability_Analysis Stability Assessment In_Vitro_Cytotoxicity->Stability_Analysis Cytotoxicity_Pathway ADC_Binding ADC Binds to Target Antigen on Cancer Cell Internalization Internalization of ADC-Antigen Complex ADC_Binding->Internalization Drug_Release Intracellular Release of Cytotoxic Drug Internalization->Drug_Release Cell_Death Induction of Cell Death Drug_Release->Cell_Death

References

Troubleshooting & Optimization

preventing hydrolysis of Iodo-PEG12-NHS ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodo-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in aqueous solutions, with a focus on preventing hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conjugation Yield

Low conjugation yield is a common problem, often attributable to the hydrolysis of the this compound.

Potential Cause Recommended Solution
Suboptimal pH of Reaction Buffer Verify the pH of your reaction buffer using a calibrated pH meter. The optimal pH range for NHS ester conjugation is 7.2-8.5.[1][2][3] A pH below 7.2 will result in the protonation of primary amines on your target molecule, rendering them unreactive.[2][4] Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester.
Hydrolysis of this compound Prepare the this compound solution immediately before use. Do not store the reagent in aqueous solutions. If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous and amine-free.
Presence of Primary Amines in the Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. If your sample is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS, HEPES, or borate buffer.
Low Concentration of Reactants The hydrolysis of the NHS ester is a competing reaction that can dominate in dilute solutions. If possible, increase the concentration of your protein or target molecule to at least 2 mg/mL to favor the conjugation reaction.
Improper Storage and Handling of the Reagent Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended. Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.

Issue 2: Inconsistent Results Between Experiments

Variability in conjugation efficiency can be frustrating. Here are some factors to consider:

Potential Cause Recommended Solution
Inconsistent Reagent Activity Due to its moisture sensitivity, the reactivity of the this compound can decrease over time if not handled properly. Consider aliquoting the solid reagent upon receipt and using a fresh aliquot for each experiment to ensure consistent activity.
Variations in Reaction Time and Temperature Standardize the incubation time and temperature for all your experiments. While reactions can be performed at room temperature or 4°C, be aware that temperature affects the rates of both conjugation and hydrolysis. Lower temperatures can help minimize hydrolysis but may require longer incubation times.
Quality of Organic Solvent If using DMSO or DMF, ensure it is of high quality, anhydrous, and amine-free. Degraded DMF can contain dimethylamine, which will react with the NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation in aqueous solutions?

The primary cause of inactivation is hydrolysis. In the presence of water, the NHS ester group reacts with water molecules, leading to the cleavage of the ester and the formation of an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis reaction competes directly with the desired conjugation reaction with primary amines.

Q2: What is the optimal pH for performing a conjugation reaction with this compound?

The optimal pH range for NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between having sufficiently deprotonated primary amines for reaction and minimizing the rate of hydrolysis.

Q3: Which buffers are compatible with this compound reactions?

It is crucial to use buffers that do not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate-bicarbonate

Strictly avoid buffers containing Tris or glycine.

Q4: How should I prepare and store my this compound?

  • Storage of Solid Reagent: Store the solid this compound in a cool, dry environment, preferably in a desiccator, and protected from light.

  • Preparing Stock Solutions: If the this compound is not readily soluble in your aqueous buffer, you can first dissolve it in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high quality.

  • Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to come to room temperature to prevent moisture condensation.

Q5: How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction. Performing the reaction at a lower temperature, such as 4°C, can help to minimize hydrolysis but may necessitate a longer incubation period to achieve sufficient labeling.

Quantitative Data: Stability of NHS Esters

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed. While specific data for this compound is not available, the following table provides typical half-life values for NHS esters, which can serve as a valuable guideline.

pHTemperature (°C)Half-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Visualizations

Hydrolysis_vs_Conjugation Iodo-PEG12-NHS_ester Iodo-PEG12-NHS_ester Conjugated_Product Stable Amide Bond (Conjugated Product) Iodo-PEG12-NHS_ester->Conjugated_Product Desired Reaction (pH 7.2-8.5) Hydrolyzed_Product Inactive Carboxylic Acid Iodo-PEG12-NHS_ester->Hydrolyzed_Product Competing Hydrolysis (Increases with pH) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugated_Product Water Water (H2O) Water->Hydrolyzed_Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Initiate_Reaction 3. Initiate Conjugation (Add ester to protein) Prepare_Protein->Initiate_Reaction Prepare_Ester 2. Prepare this compound (Freshly in anhydrous DMSO/DMF) Prepare_Ester->Initiate_Reaction Incubate 4. Incubate (RT or 4°C) Initiate_Reaction->Incubate Quench 5. Quench (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting/Dialysis) Quench->Purify Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH or change buffer Check_pH->Adjust_pH No Check_Buffer_Composition Does buffer contain primary amines? Check_pH->Check_Buffer_Composition Yes Success Yield Improved Adjust_pH->Success Buffer_Exchange Perform buffer exchange (e.g., into PBS) Check_Buffer_Composition->Buffer_Exchange Yes Check_Reagent_Prep Was ester solution prepared freshly? Check_Buffer_Composition->Check_Reagent_Prep No Buffer_Exchange->Success Prepare_Fresh Prepare fresh ester solution immediately before use Check_Reagent_Prep->Prepare_Fresh No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent_Prep->Check_Concentration Yes Prepare_Fresh->Success Increase_Concentration Increase protein concentration Check_Concentration->Increase_Concentration No Check_Concentration->Success Yes Increase_Concentration->Success

References

Technical Support Center: Troubleshooting Iodo-PEG12-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during conjugation reactions with Iodo-PEG12-NHS ester. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Question: Why is my conjugation yield with this compound consistently low or non-existent?

Answer: Low conjugation yield can stem from several factors related to reagent stability, reaction conditions, and the integrity of your biomolecule. The primary culprits are often hydrolysis of the NHS ester, suboptimal pH, and inactive reagents.

Troubleshooting Steps:

  • Verify Reagent Quality and Handling: The NHS ester moiety is highly susceptible to hydrolysis.

    • Storage: Store the solid this compound in a cool, dry place, protected from moisture, preferably in a desiccator.[1]

    • Stock Solutions: If the reagent is not readily soluble in your aqueous reaction buffer, prepare stock solutions in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] Ensure the solvent is of high quality; degraded DMF can have a "fishy" smell, indicating the presence of dimethylamine which will compete with your target molecule.[1][3]

    • Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder. Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.

  • Optimize Reaction pH: The pH of the reaction buffer is critical for both the NHS ester and iodoacetyl reactions.

    • NHS Ester Reaction (Amine Target): The optimal pH range for NHS ester conjugation to primary amines (e.g., lysine residues) is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as an ideal balance between amine reactivity and NHS ester stability. Below pH 7.2, the primary amine is largely protonated and a poor nucleophile. Above pH 8.5, hydrolysis of the NHS ester becomes very rapid.

    • Iodoacetyl Reaction (Thiol Target): The optimal pH for the reaction of the iodoacetyl group with sulfhydryls (e.g., cysteine residues) is between 8.0 and 8.5. At this pH, the sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form.

  • Buffer Selection: The choice of buffer is crucial to avoid competing reactions.

    • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.

    • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine, as they will compete with your target molecule for reaction with the NHS ester.

  • Check for Free Thiols (for Iodoacetyl Reaction): If targeting cysteine residues, ensure they are in a reduced state.

    • Reduction of Disulfides: If your protein contains disulfide bonds, they must be reduced prior to the conjugation reaction using a reducing agent like DTT or TCEP. The reducing agent must then be removed before adding the this compound, as it will react with the iodoacetyl group.

Issue 2: Protein Aggregation or Precipitation During/After Conjugation

Question: My protein aggregates or precipitates upon addition of the this compound or during the reaction. What can I do?

Answer: Protein aggregation can be caused by the conjugation process itself, especially if a high degree of labeling is achieved, or by the addition of the reagent dissolved in an organic solvent.

Troubleshooting Steps:

  • Optimize Molar Ratio: A high degree of modification can sometimes lead to protein aggregation. Perform small-scale pilot reactions with varying molar ratios of the this compound to your protein to find the optimal balance between labeling efficiency and protein stability. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Control Organic Solvent Concentration: When adding the this compound dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10% of the total reaction volume.

  • Protein Concentration: The rate of hydrolysis of the NHS ester is a more significant competitor in dilute protein solutions. If possible, increasing the protein concentration (e.g., 1-10 mg/mL) can favor the desired conjugation reaction. However, for some proteins, high concentrations can also promote aggregation, so this may need to be optimized.

Issue 3: Non-Specific Labeling or Side Reactions

Question: I am observing heterogeneity in my final product, suggesting non-specific labeling. How can I improve specificity?

Answer: The this compound has two reactive ends, and each can participate in side reactions under non-optimal conditions.

Troubleshooting Steps:

  • Control pH: As mentioned previously, pH is a critical factor for selectivity.

    • For NHS Ester: At pH values above 8.5-9.0, in addition to rapid hydrolysis, there can be increased reactivity with other nucleophiles like tyrosine, serine, and threonine residues, although these reactions are generally less stable than the amide bond formed with primary amines.

    • For Iodoacetyl Group: At a pH above 8.5, or with a large excess of the reagent, the iodoacetyl group can react with other amino acid residues such as lysine, histidine, and methionine. Maintaining the pH between 8.0 and 8.5 is crucial for selective modification of cysteine residues.

  • Optimize Stoichiometry: Use the lowest effective molar excess of the this compound over the protein to minimize side reactions. A 5- to 10-fold molar excess is a common starting point for iodoacetyl reactions.

  • Reaction Time and Temperature:

    • Limit the reaction time to the minimum required for sufficient labeling to reduce the chance of side reactions.

    • Perform the reaction at 4°C or room temperature. Higher temperatures can increase the rate of side reactions.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~20 minutes
8.6410 minutes
9.0Room Temperature~10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended pH Ranges for this compound Reactions

Reactive GroupTarget Functional GroupOptimal pH RangeKey Considerations
NHS EsterPrimary Amine (-NH₂)7.2 - 8.5Below pH 7.2, the amine is protonated and unreactive. Above pH 8.5, hydrolysis of the NHS ester is rapid.
IodoacetylSulfhydryl (-SH)8.0 - 8.5Ensures sufficient deprotonation to the more reactive thiolate anion (-S⁻) while minimizing side reactions.

Experimental Protocols

General Protocol for Protein Labeling with this compound (Targeting Amines)
  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Labeling Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching the Reaction: To stop the NHS ester reaction, add a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the labeled protein from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).

General Protocol for Protein Labeling with this compound (Targeting Thiols)
  • Reduction of Disulfides (if necessary): Incubate the protein with a 5- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature. Remove the reducing agent immediately before labeling, typically using a desalting column.

  • Buffer Preparation: Prepare a reaction buffer, such as 0.1 M Sodium Phosphate, 150 mM NaCl, and adjust the pH to 8.0-8.5. Degas the buffer if possible to prevent re-oxidation of sulfhydryls.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-20 mM to react with any excess iodoacetyl groups.

  • Purification: Purify the labeled protein using methods such as reversed-phase HPLC (RP-HPLC), SEC, or IEX.

Visualizations

experimental_workflow General Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup cluster_analysis Analysis prep_protein Prepare Protein Solution (Correct Buffer & Concentration) conjugation Initiate Conjugation (Optimized Molar Ratio, pH, Temp) prep_protein->conjugation prep_reagent Prepare this compound (Fresh in Anhydrous Solvent) prep_reagent->conjugation incubation Incubate (Specified Time) conjugation->incubation quenching Quench Reaction (e.g., Tris for NHS, DTT for Iodoacetyl) incubation->quenching purification Purify Conjugate (SEC, IEX, Dialysis) quenching->purification analysis Characterize Final Product purification->analysis

Caption: A generalized workflow for this compound conjugation reactions.

troubleshooting_low_yield Troubleshooting Logic for Low Conjugation Yield start Low Yield? check_reagent Reagent Handled Correctly? (Stored Dry, Fresh Solution) start->check_reagent check_ph pH Optimal? (7.2-8.5 for NHS, 8.0-8.5 for Iodoacetyl) check_reagent->check_ph Yes solution Yield Should Improve check_reagent->solution No, Correct Handling check_buffer Buffer Amine-Free? check_ph->check_buffer Yes check_ph->solution No, Adjust pH check_thiol Free Thiols Present? (If targeting Cys) check_buffer->check_thiol Yes check_buffer->solution No, Change Buffer check_ratio Molar Ratio Optimized? check_thiol->check_ratio Yes check_thiol->solution No, Reduce Disulfides check_ratio->solution Yes, Consider Other Factors check_ratio->solution No, Optimize Ratio

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Iodoacetyl Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of iodoacetyl groups in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the iodoacetyl group in bioconjugation?

The primary target for iodoacetyl groups is the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the sulfur atom of the thiol attacks the carbon atom bearing the iodine, forming a stable thioether linkage.[1] This reaction is most efficient at a slightly alkaline pH (typically 7.5-9.0), which facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.[2][3]

Q2: What are the common side reactions associated with iodoacetyl chemistry?

While highly selective for cysteine thiols under optimal conditions, iodoacetyl reagents can react with other nucleophilic amino acid side chains, especially at higher pH values or when used in large excess.[3][4] These off-target reactions can occur with:

  • Histidine: The imidazole ring of histidine can be alkylated.

  • Lysine: The ε-amino group of lysine can react with iodoacetyl groups.

  • Methionine: The thioether side chain of methionine can be alkylated.

  • Tyrosine and Tryptophan: While less common, modification of tyrosine and tryptophan residues has been reported, potentially involving free iodine generated from the reagent. To minimize this, it is recommended to perform iodoacetyl reactions in the dark.

  • N-terminal α-amino group: The primary amine at the N-terminus of a protein can also be a target for alkylation.

Q3: How does pH affect the selectivity of iodoacetyl reactions?

The pH of the reaction buffer is a critical parameter for controlling the selectivity of iodoacetyl bioconjugation.

  • Optimal pH for Cysteine Modification: A pH range of 7.5-9.0 is generally optimal for the reaction with cysteine, as it promotes the formation of the highly reactive thiolate anion.

  • Increased Side Reactions at Higher pH: As the pH increases above 8.5, the reactivity of other nucleophilic groups, such as the primary amines of lysine residues, also increases, leading to a higher likelihood of side reactions.

  • Slower Reaction at Neutral or Acidic pH: At neutral or acidic pH, the reaction with thiols is significantly slower. However, under these conditions, the chemoselectivity for thiols over other nucleophilic groups can be very high.

Q4: How should iodoacetyl reagents be stored and handled?

Iodoacetyl reagents are sensitive to light, moisture, and are unstable in solution. Proper storage and handling are crucial to maintain their reactivity.

  • Storage: Store solid iodoacetyl reagents at -20°C, protected from light.

  • Solution Preparation: Prepare solutions of iodoacetyl reagents fresh before each use in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Light Protection: Protect iodoacetyl solutions and reaction mixtures from light to prevent the generation of free iodine, which can lead to side reactions with tyrosine and tryptophan residues.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Reaction pH The reaction of iodoacetyl groups with sulfhydryls is most efficient at a slightly alkaline pH of 8.0-8.5. Ensure your reaction buffer is within this range. Buffers such as phosphate-buffered saline (PBS) or Tris-HCl are commonly used.
Oxidized Cysteine Residues The target cysteine residues may have formed disulfide bonds and are not available for reaction. Reduce the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before conjugation. If using DTT (dithiothreitol), it must be removed before adding the iodoacetyl reagent as it will compete for the reaction.
Degraded Iodoacetyl Reagent Iodoacetyl reagents are unstable in solution and sensitive to light. Always prepare solutions fresh before use and protect them from light.
Presence of Nucleophilic Contaminants Buffers or other components in your sample containing thiols (e.g., residual DTT) or primary amines (e.g., Tris buffer at high concentrations) can compete with your target molecule for the iodoacetyl reagent. Ensure your protein sample is well-purified and in a suitable reaction buffer.
Inaccessible Cysteine Residues The target cysteine residue may be buried within the protein's three-dimensional structure. Consider performing the conjugation under denaturing conditions (e.g., using urea or guanidine HCl), if compatible with your protein and downstream application.
Problem 2: Poor Specificity and Presence of Side Products

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction pH A pH above 8.5 significantly increases the rate of reaction with other nucleophilic amino acids like lysine and histidine. Lower the pH of your reaction buffer to the optimal range of 7.5-8.5 for cysteine modification.
Large Molar Excess of Iodoacetyl Reagent Using a high molar excess of the iodoacetyl reagent can drive reactions with less reactive sites. Perform a titration experiment to determine the optimal molar ratio of reagent to your protein to achieve sufficient labeling while minimizing side reactions.
Prolonged Reaction Time Extended incubation times can increase the likelihood of off-target modifications. Monitor the progress of your conjugation reaction over time to determine the optimal reaction duration.
Generation of Free Iodine Exposure of the iodoacetyl reagent to light can lead to the formation of free iodine, which can react with tyrosine and tryptophan residues. Perform all steps involving the iodoacetyl reagent in the dark.
Problem 3: Protein Precipitation During Conjugation

Possible Causes and Solutions:

Possible CauseRecommended Solution
Change in Solution Conditions The addition of the iodoacetyl reagent, often dissolved in an organic solvent like DMSO or DMF, can alter the solution's properties and cause protein precipitation. Minimize the volume of the organic solvent added to the reaction mixture. Add the reagent slowly while gently mixing.
Protein Instability at Reaction pH The optimal pH for the conjugation reaction (pH 7.5-9.0) might not be ideal for the stability of your specific protein. Assess the stability of your protein in the intended reaction buffer before starting the conjugation. If necessary, a compromise on the pH may be required, potentially compensated by a longer reaction time or a slightly higher reagent concentration.
Hydrophobicity of the Iodoacetyl Reagent Some iodoacetyl reagents are hydrophobic and their conjugation to the protein surface can increase the overall hydrophobicity, leading to aggregation and precipitation. Consider using a more hydrophilic linker in your iodoacetyl reagent if possible.

Quantitative Data Summary

The selectivity of iodoacetyl reagents is highly dependent on the reaction conditions, particularly pH. The following table summarizes the second-order rate constants for the reaction of iodoacetamide with cysteine and other amino acids.

Amino AcidNucleophilic GrouppKa of Nucleophilic GroupSecond-Order Rate Constant (k₂) with Iodoacetamide (M⁻¹s⁻¹)pH of MeasurementReference(s)
CysteineSulfhydryl (-SH)~8.5~0.67.0
CysteineSulfhydryl (-SH)~8.5107 (with Iodoacetamide)7.2
HistidineImidazole~6.010-100 times slower than with Cysteine5.5
MethionineThioether (-S-CH₃)-Reaction is constant between pH 2.3 and 7.02.3-7.0
Lysineε-Amino (-NH₂)~10.5Reaction increases at pH > 8.5>8.5

Note: The reactivity of the ε-amino group of lysine is significantly lower than that of the thiolate anion of cysteine at neutral and slightly alkaline pH. However, as the pH increases towards the pKa of the lysine side chain, its reactivity increases. The reaction with methionine is generally slow.

Experimental Protocols

General Protocol for Iodoacetyl Bioconjugation

This protocol provides a general framework. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific protein.

Materials:

  • Protein with accessible sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.4).

  • Iodoacetyl reagent (e.g., N-iodoacetyltyramine).

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3.

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine).

  • Quenching Solution: 2-Mercaptoethanol or Dithiothreitol (DTT).

  • Desalting column.

Procedure:

  • Protein Preparation (Optional): If your protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add a 10- to 20-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • pH Adjustment: Adjust the pH of the protein solution to 8.3 by buffer exchange into the Reaction Buffer using a desalting column.

  • Iodoacetyl Reagent Preparation: Immediately before use, dissolve the iodoacetyl reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the iodoacetyl reagent stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any excess iodoacetyl reagent. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted iodoacetyl reagent and quenching solution by dialysis, size-exclusion chromatography (gel filtration), or tangential flow filtration.

Protocol for Identification of Side Reactions by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Perform the iodoacetyl conjugation reaction as described above.

    • After the reaction, purify the conjugated protein to remove excess reagents.

  • Protein Digestion:

    • Denature the protein conjugate in a buffer containing 8 M urea or 6 M guanidine HCl.

    • Reduce any remaining disulfide bonds with DTT or TCEP.

    • Alkylate any newly exposed cysteines with a different alkylating agent (e.g., iodoacetamide if a different iodoacetyl reagent was used for conjugation, or N-ethylmaleimide) to prevent disulfide scrambling.

    • Dilute the denatured protein solution to reduce the concentration of the denaturant (e.g., to < 1 M urea).

    • Digest the protein into peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • Analyze the peptides using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include variable modifications in your search parameters corresponding to the mass of the iodoacetyl reagent on cysteine, histidine, lysine, methionine, tyrosine, and tryptophan residues, as well as the N-terminus.

    • Manually inspect the MS/MS spectra of peptides identified with these modifications to confirm the site of modification.

Visualizations

Iodoacetyl_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_Cys Protein-Cys-SH (Sulfhydryl Group) Thioether_Bond Protein-Cys-S-CH2-CO-R (Stable Thioether Bond) Protein_Cys->Thioether_Bond SN2 Reaction (pH 7.5-9.0) Iodoacetyl I-CH2-CO-R (Iodoacetyl Reagent) Iodoacetyl->Thioether_Bond Iodide I⁻ (Iodide Ion) Iodoacetyl->Iodide

Caption: Mechanism of iodoacetyl reaction with a cysteine residue.

Bioconjugation_Workflow start Start protein_prep Protein Preparation (Optional Reduction & Desalting) start->protein_prep reagent_prep Prepare Fresh Iodoacetyl Reagent protein_prep->reagent_prep conjugation Conjugation Reaction (pH 7.5-9.0, dark) reagent_prep->conjugation quenching Quench Reaction (e.g., with DTT) conjugation->quenching purification Purify Conjugate (e.g., Size Exclusion) quenching->purification analysis Characterize Conjugate (e.g., Mass Spectrometry) purification->analysis end End analysis->end

Caption: General experimental workflow for iodoacetyl bioconjugation.

Troubleshooting_Logic start Low Conjugation Efficiency? check_ph Is pH 7.5-9.0? start->check_ph Yes check_cys Are Cysteines Reduced? check_ph->check_cys Yes adjust_ph Adjust pH to 7.5-9.0 check_ph->adjust_ph No check_reagent Is Reagent Fresh? check_cys->check_reagent Yes reduce_protein Reduce with TCEP & Purify check_cys->reduce_protein No prepare_reagent Prepare Fresh Reagent check_reagent->prepare_reagent No optimize Optimize Molar Ratio & Time check_reagent->optimize Yes adjust_ph->start reduce_protein->start prepare_reagent->start

Caption: Troubleshooting logic for low iodoacetyl conjugation efficiency.

References

optimizing pH for Iodo-PEG12-NHS ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iodo-PEG12-NHS ester, a heterobifunctional crosslinker designed for versatile bioconjugation. This guide provides detailed information, protocols, and troubleshooting advice to help you optimize your experiments, with a specific focus on the critical role of pH in achieving successful conjugation to primary amines and sulfhydryl groups.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they target?

This compound is a dual-function reagent featuring two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3]

  • An Iodoacetyl group , which reacts with sulfhydryl groups (–SH), primarily from cysteine residues, to form stable thioether bonds.[4][5]

Q2: What is the optimal pH for the NHS ester reaction with primary amines?

The optimal pH for the NHS ester reaction is in the physiological to slightly alkaline range of pH 7.2 to 8.5 . A common starting point is pH 8.3-8.5. Below this range, the primary amines are protonated (–NH₃⁺) and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction and reduces efficiency.

Q3: What is the optimal pH for the iodoacetyl reaction with sulfhydryl groups?

The iodoacetyl group reacts most efficiently with sulfhydryl groups at a slightly alkaline pH, typically between pH 8.0 and 8.5 . This pH ensures that the cysteine's sulfhydryl group is sufficiently deprotonated to the more reactive thiolate anion (–S⁻), which facilitates the nucleophilic attack on the iodoacetyl group.

Q4: How does pH affect the stability and side reactions of the this compound?

The stability of the this compound is highly pH-dependent, primarily due to the NHS ester moiety.

  • NHS Ester Hydrolysis: This is the main competing side reaction. The rate of hydrolysis increases significantly as the pH rises. For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).

  • Iodoacetyl Side Reactions: While highly selective for thiols at pH 8.0-8.5, iodoacetyl groups can react with other amino acids like histidine and methionine if the pH is not optimal or if a large excess of the reagent is used. To minimize side reactions, it is recommended to perform iodoacetyl reactions in the dark to limit the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate buffers are all excellent choices.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before starting the conjugation.

Q6: Can I perform both reactions simultaneously (one-pot) or should I do them sequentially?

Both approaches are possible, and the choice depends on your experimental goal.

  • Simultaneous (One-Pot) Reaction: This is feasible if you want to label both amines and thiols concurrently. A compromise pH of ~8.0-8.3 is often used. At this pH, both reactions can proceed, though you must consider the trade-off between amine reactivity and NHS ester hydrolysis.

  • Sequential (Two-Step) Reaction: This approach provides greater control and is recommended for selective labeling. You can perform the NHS ester reaction first at pH 7.2-7.5 to favor amine modification while minimizing hydrolysis, then raise the pH to 8.0-8.5 for the subsequent iodoacetyl reaction with thiols.

Reaction Parameters Summary

The following table summarizes the key pH-dependent parameters for each reactive group of the this compound.

Reactive GroupTarget Functional GroupOptimal pH RangeRecommended pHKey Considerations
NHS Ester Primary Amine (–NH₂)7.2 - 8.58.3Rate of hydrolysis increases significantly above pH 8.5.
Iodoacetyl Sulfhydryl (–SH)8.0 - 8.58.3Reaction selectivity for thiols is highest in this range.

Visualizing the Chemistry and Workflow

Reaction_Mechanism Reagent This compound I-CH₂-CO-PEG₁₂-O-NHS AmineReaction Amine Reaction (Acylation) Reagent->AmineReaction pH 7.2 - 8.5 ThiolReaction Thiol Reaction (Alkylation) Reagent->ThiolReaction pH 8.0 - 8.5 Protein Target Protein Lysine (-NH₂) Cysteine (-SH) Protein:lys->AmineReaction Protein:cys->ThiolReaction Conjugate Conjugated Protein Lysine-PEG-Iodoacetyl Cysteine-PEG-NHS AmineReaction->Conjugate Stable Amide Bond ThiolReaction->Conjugate Stable Thioether Bond Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_cleanup 3. Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) r1 Add NHS Ester Solution to Protein Solution (5-20 fold molar excess) p1->r1 p2 Dissolve Iodo-PEG12-NHS Ester in Anhydrous DMSO or DMF p2->r1 r2 Incubate: 30-60 min at RT or 2-4 hours at 4°C r1->r2 c1 Quench Reaction (Optional, e.g., with 50mM Tris) r2->c1 c2 Remove Excess Reagent (Dialysis or Desalting Column) c1->c2 c3 Analyze Conjugate (e.g., SDS-PAGE, MS) c2->c3 Logic_Diagram start What is your labeling goal? amine Amine-Specific Labeling start->amine Target Lysines thiol Thiol-Specific Labeling start->thiol Target Cysteines dual Dual Amine & Thiol Labeling start->dual Target Both protocol_amine Protocol: 1. Block thiols (optional) 2. React at pH 7.2-7.5 3. Quench amine->protocol_amine protocol_thiol Protocol: 1. React at pH 8.0-8.5 (NHS ester will hydrolyze or react) 2. Quench thiol->protocol_thiol protocol_dual Protocol: 1. One-pot reaction at pH ~8.0 OR 2. Sequential reaction:   a) pH 7.2-7.5 (Amine)   b) Raise to pH 8.0-8.5 (Thiol) dual->protocol_dual

References

Technical Support Center: Iodo-PEG12-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching reactions involving the bifunctional linker, Iodo-PEG12-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching an this compound reaction?

Quenching is a critical step to stop the reaction by deactivating the reactive N-hydroxysuccinimide (NHS) ester group. This prevents further, uncontrolled conjugation of the PEG linker to primary amines on your target molecule (e.g., protein, antibody), ensuring a more homogenous product and preventing non-specific labeling in downstream applications.[1][2][3][4]

Q2: What are the common quenching agents for NHS ester reactions?

Commonly used quenching agents are small molecules containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), glycine, or hydroxylamine.[5] These molecules react with the NHS ester, effectively capping it and rendering it inert.

Q3: Does the iodoacetyl group of the this compound require quenching?

Yes, the iodoacetyl group is also reactive, primarily towards sulfhydryl groups (cysteine residues). If your target molecule contains free sulfhydryls that you do not wish to be modified, or to prevent non-specific reactions in subsequent steps, the iodoacetyl group should also be quenched.

Q4: Can I use the same quenching agent for both the NHS ester and the iodoacetyl group?

This can be complex. Primary amine-containing quenchers for NHS esters (like Tris and glycine) can also react with iodoacetamide, particularly at alkaline pH. Therefore, a sequential quenching strategy is often recommended. Alternatively, a thiol-containing compound like Dithiothreitol (DTT) or 2-mercaptoethanol can be used to specifically quench the iodoacetyl group.

Q5: What is the optimal pH for quenching an NHS ester reaction?

The quenching reaction with primary amines is typically carried out at a pH similar to or slightly higher than the conjugation reaction, generally between pH 7.2 and 8.5. However, it's important to consider the stability of the iodoacetyl group, which is more stable at a slightly acidic to neutral pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low conjugation efficiency before quenching Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.- Prepare the this compound solution immediately before use.- Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the reagent.- Ensure your reaction buffer is amine-free (e.g., PBS, HEPES).
Suboptimal pH for conjugation: The reaction of NHS esters with primary amines is pH-dependent.Maintain the reaction pH between 7.2 and 8.5 for efficient conjugation to primary amines.
Non-specific binding or aggregation after quenching Incomplete quenching of NHS ester: Residual active NHS esters can lead to continued, non-specific labeling.- Ensure a sufficient molar excess of the quenching agent is added.- Allow adequate incubation time for the quenching reaction to complete.
Reaction of quencher with the target molecule: The quenching agent itself might interact non-covalently with your molecule.After quenching, purify the conjugate using an appropriate method like size-exclusion chromatography or dialysis to remove excess quenching agent and byproducts.
Loss of iodoacetyl group reactivity after quenching Reaction with the NHS ester quencher: Primary amine quenchers can react with the iodoacetyl group, especially at higher pH.- Consider a two-step quenching process: first quench the NHS ester at a near-neutral pH, then quench the iodoacetyl group with a thiol-containing reagent.- Alternatively, proceed immediately to the reaction with the sulfhydryl-containing target after quenching the NHS ester.
Modification of non-target amino acids by the iodoacetyl group High pH during conjugation/quenching: At pH values above 8.5, iodoacetamide can react with other residues like lysine and histidine.- Perform the conjugation and initial quenching step at a pH closer to 7.5 to increase specificity for sulfhydryls if that is the intended target of the iodoacetyl group.

Quantitative Data on Quenching Agents

The selection of a quenching agent can be guided by factors such as reaction time, concentration, and potential side reactions. Below is a summary of commonly used quenching agents for NHS esters.

Quenching Agent Typical Final Concentration Typical Incubation Time Notes
Tris 20-100 mM15-30 minutesWidely used and effective. Can react with iodoacetamide at alkaline pH.
Glycine 50-100 mM10-15 minutesSimilar to Tris, it is a primary amine that efficiently quenches NHS esters but can also react with iodoacetamide.
Hydroxylamine ~300 mM30 minutesCan also cleave any ester bonds that may have formed as side products. Its reactivity with iodoacetamide should be considered.
Dithiothreitol (DTT) 5-10 mM (for iodoacetyl quenching)15 minutesSpecific for quenching thiol-reactive groups like iodoacetamide. Will not quench NHS esters.

Experimental Protocols

Protocol: Sequential Quenching of this compound Reaction

This protocol outlines a method for conjugating a protein with this compound, followed by a sequential quenching of the NHS ester and iodoacetyl functionalities.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer 1: 1 M Tris-HCl, pH 8.0

  • Quenching Buffer 2: 1 M DTT

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of the NHS Ester:

    • Add Quenching Buffer 1 (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching of the Iodoacetyl Group (Optional):

    • If the iodoacetyl group is not intended for subsequent conjugation, add Quenching Buffer 2 (1 M DTT) to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Purification:

    • Remove excess quenching reagents, unreacted this compound, and byproducts by size-exclusion chromatography or dialysis.

Visualizations

Quenching_Workflow cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification Protein Protein (-NH2) Linker Iodo-PEG12-NHS Protein->Linker pH 7.2-8.5 Quench_NHS Quench NHS Ester (e.g., Tris) Linker->Quench_NHS Stop Reaction Quench_Iodo Quench Iodoacetyl (e.g., DTT) Quench_NHS->Quench_Iodo Purify Purification (e.g., SEC) Quench_Iodo->Purify

Caption: Experimental workflow for quenching an this compound reaction.

Logical_Relationships Start Start: this compound Reaction Decision Is Iodoacetyl group for further reaction? Start->Decision Quench_Both Sequential Quenching: 1. NHS Ester (Tris/Glycine) 2. Iodoacetyl (DTT) Decision->Quench_Both No Quench_NHS_Only Quench NHS Ester only (Tris/Glycine) Decision->Quench_NHS_Only Yes Purify Purify Conjugate Quench_Both->Purify Proceed Proceed to Iodoacetyl Reaction with Sulfhydryl Quench_NHS_Only->Proceed Proceed->Purify End End Purify->End

References

Technical Support Center: Purification of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Iodo-PEG12-NHS ester from protein samples after PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound from my protein sample?

It is crucial to remove any excess or unreacted this compound to ensure the purity of the final PEGylated protein conjugate. This is essential for accurate downstream analysis, characterization, and for therapeutic applications to avoid potential side effects and to ensure product consistency.[1] The presence of unreacted PEG can interfere with analytical techniques and may impact the biological activity and immunogenicity of the final product.[]

Q2: What are the most common methods for removing unreacted PEG reagents?

The most common methods for purifying PEGylated proteins and removing small, unreacted PEG linkers are based on differences in size and other physicochemical properties between the PEGylated protein and the unreacted PEG. These methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the PEGylated protein will elute earlier than the smaller, unreacted PEG molecules.[][]

  • Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The larger PEGylated protein is retained, while the smaller, unreacted this compound passes through the membrane.[1]

  • Tangential Flow Filtration (TFF): A more advanced membrane filtration technique that is rapid, scalable, and efficient for concentrating and purifying biomolecules. It is particularly useful for larger sample volumes.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its binding to an IEX resin and allowing for separation from the unreacted protein and potentially the unreacted PEG.

Q3: How do I choose the most suitable purification method for my experiment?

The selection of the best purification method depends on several factors:

  • Size of your protein: The molecular weight difference between your protein and the this compound is a key consideration.

  • Scale of your experiment: For small-scale purifications, dialysis or spin columns for SEC are often sufficient. For larger, process-scale purifications, TFF is more appropriate.

  • Required purity: The desired level of purity in the final product will influence the choice and potentially the combination of methods.

  • Available equipment: Your laboratory's access to specific instrumentation (e.g., chromatography systems, TFF setups) will be a deciding factor.

Here is a decision-making workflow to guide your selection:

start Start: Need to remove unreacted this compound q_scale What is the sample volume? start->q_scale q_mw_diff Is there a significant size difference between protein and PEG ester? q_scale->q_mw_diff Small (<10 mL) tff Tangential Flow Filtration (TFF) q_scale->tff Large (>10 mL) q_charge_diff Is there a significant charge difference after PEGylation? q_mw_diff->q_charge_diff No sec Size Exclusion Chromatography (SEC) q_mw_diff->sec Yes dialysis Dialysis / Ultrafiltration q_mw_diff->dialysis Yes, and time is not critical iex Ion-Exchange Chromatography (IEX) q_charge_diff->iex Yes other Consider other methods (e.g., HIC, RP-HPLC) q_charge_diff->other No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Dialysis / Ultrafiltration
Problem Possible Cause Solution
Unreacted PEG still present after dialysis Incorrect Molecular Weight Cutoff (MWCO) of the membrane. For this compound (MW ~1.1 kDa), use a dialysis membrane with a low MWCO (e.g., 3-5 kDa) to ensure the ester can pass through while retaining the larger protein.Insufficient dialysis time or buffer volume. Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).
Loss of PEGylated protein The protein is passing through the membrane. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein.Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of PEGylated protein and unreacted PEG Inappropriate column choice. For removing a small molecule like this compound from a larger protein, use a desalting column (e.g., G-25 or G-50) or an SEC column with an appropriate fractionation range.Sample volume is too large for the column. The sample volume should not exceed 30% of the column bed volume for desalting columns.
Co-elution of unreacted PEG with the PEGylated protein Aggregation of the PEGylated protein. The aggregates will elute earlier, potentially with the unreacted PEG. Analyze the sample for aggregation and optimize buffer conditions (e.g., pH, ionic strength) to minimize it.Non-specific interactions with the column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions.
Low recovery of PEGylated protein The protein is precipitating on the column. Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.The column is overloaded. Reduce the amount of sample injected onto the column.
Tangential Flow Filtration (TFF)
Problem Possible Cause Solution
Low flux rate Membrane fouling. The membrane may be clogged with protein aggregates or other particulates. Clean the membrane according to the manufacturer's protocol.High sample viscosity. Dilute the sample or optimize the buffer conditions to reduce viscosity.
Poor removal of unreacted PEG Inappropriate membrane MWCO. Select a membrane with an MWCO that allows for the efficient passage of the unreacted PEG while retaining the PEGylated protein.Insufficient diafiltration volumes. Increase the number of diavolumes exchanged to improve the removal of the unreacted PEG.
Protein loss Protein is passing through the membrane. Ensure the MWCO is appropriate for your protein's size.Non-specific binding to the membrane or tubing. Pre-condition and passivate the system according to the manufacturer's guidelines.

Quantitative Data Summary

The efficiency of removing unreacted PEG reagents can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.

Purification Method Analyte Reported Removal Efficiency / Protein Recovery Reference
Diafiltration (TFF) Unreacted protein and PEG>90% yield with purification factors of more than 20.
Diafiltration (TFF) Di- and tri-pegylated forms>95% yield and more than 20-fold purification.
Size Exclusion HPLC PEG GCSF aggregatesPurity of >99% for the monomer.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

This protocol is suitable for small-scale removal of the unreacted PEG ester from a larger protein when sample dilution is not a major concern.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing the PEGylated protein and unreacted this compound

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing).

  • Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Seal: Securely close both ends of the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times over 12-24 hours. A common schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified PEGylated protein.

start Start: Reaction Mixture prep_membrane Prepare Dialysis Membrane (e.g., 3-5 kDa MWCO) start->prep_membrane load_sample Load Sample into Dialysis Tubing/Cassette prep_membrane->load_sample seal Seal Tubing/Cassette load_sample->seal dialyze Place in Cold Dialysis Buffer (>200x sample volume) with stirring seal->dialyze buffer_exchange1 Change Buffer after 2-4 hours dialyze->buffer_exchange1 buffer_exchange2 Change Buffer again and dialyze overnight buffer_exchange1->buffer_exchange2 recover Recover Purified PEGylated Protein buffer_exchange2->recover

Caption: Workflow for Dialysis purification.

Protocol 2: Removal of Unreacted this compound using a Desalting Column (SEC)

This protocol is suitable for the rapid removal of the small unreacted PEG ester from a much larger protein.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.

  • Sample Application: Apply the reaction mixture to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elution: Begin eluting the sample with the equilibration buffer. The larger PEGylated protein will travel through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the purified product.

start Start: Reaction Mixture equilibrate Equilibrate Desalting Column with Buffer start->equilibrate apply_sample Apply Sample to Column equilibrate->apply_sample elute Elute with Buffer apply_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (e.g., A280) collect_fractions->analyze pool Pool Protein-Containing Fractions analyze->pool

Caption: Workflow for Size Exclusion Chromatography (SEC) purification.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

This protocol is ideal for purifying and concentrating larger volumes of PEGylated protein.

Materials:

  • TFF system with a pump, reservoir, and membrane cassette

  • TFF membrane with an appropriate MWCO (e.g., 10 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

Procedure:

  • System Setup and Equilibration: Assemble the TFF system with the chosen membrane cassette. Equilibrate the system by flushing with the diafiltration buffer.

  • Load Sample: Add the reaction mixture to the sample reservoir.

  • Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste while recirculating the retentate.

  • Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This washes the unreacted this compound out of the sample.

  • Buffer Exchange: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired level of purity.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated PEGylated protein from the system.

start Start: Reaction Mixture setup Setup and Equilibrate TFF System start->setup load_sample Load Sample into Reservoir setup->load_sample concentrate_initial Initial Concentration (Optional) load_sample->concentrate_initial diafilter Diafiltration: Add buffer as permeate is removed concentrate_initial->diafilter concentrate_final Final Concentration diafilter->concentrate_final recover Recover Purified PEGylated Protein concentrate_final->recover

Caption: Workflow for Tangential Flow Filtration (TFF) purification.

References

impact of buffer choice on Iodo-PEG12-NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodo-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation?

The efficiency of the conjugation reaction is highly dependent on the buffer composition and pH. For the N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues on a protein), the optimal pH range is between 7.2 and 8.5.[1][2]

Recommended Buffers: [1]

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Buffers to Avoid: It is crucial to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1]

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[1]

Q2: How does pH affect the conjugation efficiency?

The pH of the reaction buffer is a critical factor. The primary amine on the target biomolecule needs to be in a deprotonated state to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated and thus unreactive. Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly. This competing hydrolysis reaction inactivates the this compound, leading to lower conjugation yields.

Q3: What is the role of the iodoacetyl group, and are there any specific buffer considerations for it?

The iodoacetyl group of the this compound is reactive towards sulfhydryl groups (e.g., on cysteine residues). This allows for a two-step or orthogonal conjugation strategy where the NHS ester reacts with primary amines, and the iodoacetyl group can subsequently react with a sulfhydryl-containing molecule. The reaction of the iodoacetyl group with sulfhydryls is most efficient at a pH between 7.5 and 8.5. It is important to avoid reducing agents like DTT or 2-mercaptoethanol in the buffer when targeting sulfhydryl groups, as they will react with the iodoacetyl moiety.

Q4: My this compound is not dissolving in the aqueous buffer. What should I do?

This compound is a viscous oil and may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution. This stock solution can then be added to your protein solution in the appropriate aqueous buffer. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a recommended amine-free buffer like PBS, HEPES, or Borate buffer at pH 7.2-8.5.
Incorrect pH: The pH of the reaction buffer is too low (<7.2) or too high (>8.5).Adjust the pH of your buffer to the optimal range of 7.2-8.5. A pH of 8.3 is often a good starting point.
Hydrolysis of this compound: The reagent was exposed to moisture or the reaction was carried out for too long at a high pH.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. For reactions at higher pH, consider a shorter reaction time or performing the reaction at 4°C.
Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction.If possible, increase the concentration of your protein in the reaction mixture. A concentration of 2-10 mg/mL is generally recommended.
Protein Precipitation during/after Conjugation High Degree of Labeling: Excessive modification of the protein with the hydrophobic this compound can lead to aggregation.Reduce the molar excess of the this compound in the reaction. Optimize the ratio of reagent to protein to achieve the desired degree of labeling without causing precipitation.
Solvent-Induced Precipitation: The concentration of the organic solvent (DMSO or DMF) is too high.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
Inconsistent Results Variable Reagent Activity: The this compound may have degraded due to improper storage or handling.Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare fresh stock solutions for each experiment.
pH Drift during Reaction: The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture, especially in poorly buffered solutions.Use a buffer with sufficient buffering capacity. For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.

Quantitative Data

The following table summarizes the effect of pH on the stability of NHS esters, which is a critical factor for the conjugation efficiency of this compound.

pH Temperature Half-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and should be used as a guideline. The specific hydrolysis rate of this compound may vary.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol provides a general procedure for labeling an antibody. The optimal conditions may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column for purification

Procedure:

  • Buffer Exchange (if necessary): Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis against the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Mix gently and thoroughly.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and by-products using a desalting column, gel filtration, or dialysis, equilibrating with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation 3. Mix Protein and Reagent (Incubate 1-2h at RT or overnight at 4°C) prep_protein->conjugation prep_reagent 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_reagent->conjugation quenching 4. Quench Reaction (Optional) (Add Tris or Glycine) conjugation->quenching purification 5. Purify Conjugate (Desalting column/Dialysis) quenching->purification analysis 6. Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for conjugating this compound to a protein.

reaction_pathway This compound Reaction Pathways cluster_main Desired Reaction cluster_side Competing Side Reaction reagent This compound protein Protein-NH2 (Primary Amine) reagent->protein Aminolysis (pH 7.2-8.5) water H2O (Water) reagent->water Hydrolysis (Increases with pH) conjugate Protein-NH-CO-PEG12-Iodo (Stable Amide Bond) protein->conjugate hydrolyzed HOOC-PEG12-Iodo (Inactive Carboxylic Acid) water->hydrolyzed

Caption: Competing reaction pathways for this compound.

troubleshooting_tree Troubleshooting Low Conjugation Efficiency cluster_buffer Buffer Check cluster_reagent Reagent & Reaction Check start Low/No Conjugation check_buffer Check Buffer Composition start->check_buffer amine_buffer Amine-containing buffer? check_buffer->amine_buffer solution_buffer Solution: Buffer Exchange amine_buffer->solution_buffer Yes check_ph Check Buffer pH amine_buffer->check_ph No ph_range pH 7.2-8.5? check_ph->ph_range solution_ph Solution: Adjust pH ph_range->solution_ph No check_reagent Check Reagent Handling ph_range->check_reagent Yes reagent_hydrolysis Reagent hydrolyzed? check_reagent->reagent_hydrolysis solution_reagent Solution: Use fresh reagent reagent_hydrolysis->solution_reagent Yes check_concentration Check Protein Concentration reagent_hydrolysis->check_concentration No low_conc Too dilute? check_concentration->low_conc solution_conc Solution: Increase concentration low_conc->solution_conc Yes

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Iodo-PEG12-NHS ester stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Iodo-PEG12-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C, protected from moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to keep it desiccated.

Q2: How should I handle the compound upon receipt?

This compound is typically shipped at room temperature. Upon receipt, it should be stored at the recommended -20°C. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in common anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is important to use anhydrous (dry) solvents to minimize hydrolysis.

Q4: How stable are stock solutions of this compound?

Stock solutions prepared in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months. To ensure stability, the solution should be protected from moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture introduction from the air.

Q5: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction is accelerated by the presence of water and higher pH, converting the reactive NHS ester into a non-reactive carboxylic acid and thereby reducing its ability to conjugate with primary amines.

Q6: At what pH should I perform my conjugation reaction?

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[2][3][4] A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[4]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Possible Causes:

  • Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling, or the reaction conditions may be promoting rapid hydrolysis.

  • Presence of competing primary amines: The reaction buffer may contain primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the NHS ester.

  • Inaccessible primary amines on the target molecule: The primary amines on the protein or other target molecule may be sterically hindered or buried within its three-dimensional structure.

  • Incorrect buffer pH: The pH of the reaction buffer may be too low, leading to the protonation of primary amines and rendering them non-nucleophilic.

Solutions:

  • Ensure proper handling: Always allow the this compound vial to equilibrate to room temperature before opening. Use anhydrous solvents to prepare stock solutions.

  • Use amine-free buffers: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.

  • Optimize reaction conditions: If hydrolysis is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. Increasing the concentration of the reactants can also favor the desired conjugation over hydrolysis.

  • Modify the target molecule: For sterically hindered amines, consider using a crosslinker with a longer spacer arm or denaturing the protein if its native conformation is not essential for the application.

  • Verify buffer pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.

Problem 2: High Background Signal in Assays

Possible Causes:

  • Excess labeling: Over-modification of the protein can alter its properties, leading to aggregation and non-specific binding.

  • Inadequate quenching: Failure to quench the reaction can result in the NHS ester reacting with other components in the assay.

  • Presence of aggregates: Aggregates of the labeled protein can cause high background signals.

Solutions:

  • Optimize the molar ratio: Perform trial reactions with varying molar ratios of this compound to the target molecule to find the optimal degree of labeling. A 5- to 20-fold molar excess of the NHS ester is a common starting point.

  • Quench the reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purify the conjugate: Remove excess, unreacted this compound and any aggregates by gel filtration (desalting column) or dialysis.

Data on NHS Ester Stability

pHTemperature (°C)Half-life of HydrolysisReference(s)
7.004 - 5 hours
8.6410 minutes
7.0Room TemperatureHours
9.0Room TemperatureMinutes

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Perform the Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may vary depending on the specific protein and desired degree of labeling.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by dialysis or gel filtration.

  • Store the Labeled Protein: Store the purified conjugate under conditions appropriate for the specific protein.

Protocol for Assessing the Reactivity of this compound

The reactivity of the NHS ester can be assessed by measuring the amount of N-hydroxysuccinimide released upon hydrolysis.

  • Prepare a Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0 and record this value.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group. If there is no measurable increase in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visual Guides

G This compound Reaction Pathway cluster_storage Storage & Handling cluster_reaction Conjugation Reaction cluster_hydrolysis Competing Hydrolysis storage Store at -20°C Desiccated equilibrate Equilibrate to RT before opening storage->equilibrate dissolve Dissolve in Anhydrous DMF/DMSO equilibrate->dissolve reagent This compound dissolve->reagent reagent_h This compound protein Protein with Primary Amine (-NH2) reaction_mix Reaction Mixture (pH 7.2-8.5) protein->reaction_mix reagent->reaction_mix conjugate Stable Amide Bond (Conjugated Protein) reaction_mix->conjugate water H2O water->reagent_h inactive Inactive Carboxylic Acid reagent_h->inactive

Caption: Workflow for handling and using this compound.

G Troubleshooting Low Conjugation Efficiency start Low/No Conjugation check_reagent Check Reagent Handling (Storage, Moisture) start->check_reagent check_reagent->start Reagent Degraded check_buffer Check Buffer Composition (Amine-free?) check_reagent->check_buffer Reagent OK check_buffer->start Buffer Contains Amines check_ph Check Reaction pH (7.2-8.5?) check_buffer->check_ph Buffer OK check_ph->start pH Incorrect check_ratio Optimize Molar Ratio check_ph->check_ratio pH OK success Improved Conjugation check_ratio->success Ratio Optimized

Caption: A logical guide to troubleshooting low conjugation yield.

References

Technical Support Center: Minimizing Non-Specific Binding of Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Iodo-PEG12-NHS ester in their experiments, minimizing non-specific binding is crucial for obtaining accurate and reliable results. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to this specific bioconjugation reagent.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses the common problem of high non-specific binding in a question-and-answer format, providing direct solutions to issues you may encounter during your experiments.

Question 1: I am observing high background signal in my assay after using my this compound conjugate. What are the likely causes and how can I fix it?

Answer: High background signal is a primary indicator of non-specific binding. This can stem from several factors related to the conjugation reaction itself, the properties of the linker, and the subsequent assay conditions. Here’s a step-by-step troubleshooting approach:

Potential Cause 1: Suboptimal Conjugation Reaction Conditions

  • Issue: Incomplete reaction or hydrolysis of the NHS ester can lead to free Iodo-PEG12-COOH, which can bind non-specifically through electrostatic interactions.[1] Similarly, unreacted this compound can non-covalently adsorb to surfaces.

  • Solution:

    • Optimize pH: The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended as an ideal starting point to balance amine reactivity and NHS ester stability.[3][4]

    • Control Temperature and Time: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5] Lower temperatures can minimize the rate of hydrolysis, which is a competing reaction.

    • Use Fresh Reagent: The NHS ester moiety is moisture-sensitive and can hydrolyze over time. Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare the NHS ester solution immediately before use and discard any unused portion.

Potential Cause 2: Properties of the this compound Linker

  • Issue: While the PEG12 linker is designed to be hydrophilic and reduce non-specific binding, the iodo- group can introduce some hydrophobicity and may participate in non-specific interactions. Iodinated compounds can interact with proteins through hydrophobic and electrostatic forces.

  • Solution:

    • Leverage the PEG linker: The polyethylene glycol (PEG) component of your linker is a powerful tool against non-specific binding. It creates a hydrophilic shield that can sterically hinder unwanted interactions.

    • Optimize Blocking Strategies: Even with a PEG linker, a dedicated blocking step is critical. The choice of blocking agent can significantly impact your results.

Potential Cause 3: Inadequate Blocking and Washing in Downstream Assays

  • Issue: Insufficient blocking of reactive surfaces in your assay (e.g., microplate wells, beads) or inadequate washing can leave sites available for your conjugate to bind non-specifically.

  • Solution:

    • Choose the Right Blocking Agent: The effectiveness of blocking agents can vary. While Bovine Serum Albumin (BSA) is common, casein has been shown to be superior in some ELISA applications. For PEGylated surfaces, 1% milk has demonstrated high specificity in blocking. Non-ionic surfactants like Tween-20 can also be effective at minimizing hydrophobic interactions.

    • Optimize Blocking Conditions: Incubate with your chosen blocking agent for a sufficient time and at an appropriate temperature (e.g., 1 hour at 37°C or overnight at 4°C).

    • Thorough Washing: Increase the number and duration of wash steps to effectively remove unbound and non-specifically bound conjugates. Adding a surfactant like 0.05% Tween-20 to your wash buffer can improve efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It contains two distinct reactive ends:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on biomolecules like proteins (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond.

  • An iodo- group which can be used in various subsequent reactions, including cross-coupling reactions or as a heavy atom for structural studies.

The PEG12 component is a polyethylene glycol spacer consisting of 12 ethylene glycol units. This spacer is hydrophilic and flexible, which helps to increase the solubility of the conjugate and reduce non-specific binding.

Q2: What is the optimal pH for reacting this compound with a protein?

A2: The optimal pH for the reaction between the NHS ester and a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. For many applications, a pH of 8.3-8.5 provides a good balance, as the primary amines are sufficiently deprotonated to be reactive, while the rate of hydrolysis is still manageable.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is critical to use amine-free buffers, as any buffer containing primary amines will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.

  • Sodium Bicarbonate buffer (0.1 M) at a pH of 8.3.

  • HEPES buffer.

  • Borate buffer.

Avoid buffers such as Tris and glycine in the conjugation step. These can be used to quench the reaction after it is complete.

Q4: How can I quench the reaction once my protein is labeled?

A4: To stop the reaction and deactivate any remaining unreacted NHS ester, you can add a quenching buffer containing primary amines. Common quenching agents include:

  • Tris buffer (e.g., 1 M Tris-HCl, pH 7.4-8.0) to a final concentration of 50-100 mM.

  • Glycine.

  • Ethanolamine. Incubate with the quenching agent for 15-30 minutes at room temperature.

Q5: What is the best way to purify my conjugate and remove unreacted this compound?

A5: Purification is a critical step to remove unreacted and hydrolyzed linker, which are common sources of non-specific binding. The choice of method depends on the size of your biomolecule:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method for separating the larger protein conjugate from the smaller, unreacted linker molecules.

  • Dialysis: For larger biomolecules, dialysis against an appropriate buffer can effectively remove small molecule impurities.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent is crucial for minimizing non-specific binding in downstream applications. While the PEG linker itself reduces non-specific interactions, an effective blocking agent for the assay surface is still necessary.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-3% (w/v)Inexpensive and widely used.Can sometimes be less effective than other options; potential for cross-reactivity.
Casein / Skim Milk 1-5% (w/v)Often more effective than BSA at preventing non-specific binding in ELISAs.Can interfere with some immunoassays.
Tween-20 0.05-0.1% (v/v)Non-ionic surfactant that effectively blocks hydrophobic interactions.Can strip some weakly bound molecules from surfaces.
Polyethylene Glycol (PEG) 0.01-1% (w/v)Non-interfering in many biological assays; effective at very low concentrations.May not be as effective as protein-based blockers for all applications.

Note: The optimal blocking agent and concentration should be empirically determined for each specific assay.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general workflow for labeling a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Methodology:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare NHS Ester Solution: Immediately before use, allow the this compound vial to warm to room temperature. Dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Calculate Reagent Amount: Determine the desired molar excess of this compound to your protein. A 5- to 20-fold molar excess is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to your protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove unreacted linker and byproducts using a desalting column or another appropriate chromatographic method.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange to Amine-Free Buffer) conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->conjugation reagent_prep This compound (Dissolve in Anhydrous DMSO/DMF) reagent_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis of Conjugate purification->analysis

Caption: A streamlined workflow for the successful conjugation of this compound to a protein.

troubleshooting_logic Troubleshooting High Non-Specific Binding cluster_investigate Investigation Steps cluster_solutions Potential Solutions start High Non-Specific Binding Observed check_reaction Review Conjugation Protocol (pH, Temp, Reagent Freshness) start->check_reaction check_purification Verify Purification Efficiency (Removal of Free Linker) start->check_purification check_assay Examine Assay Conditions (Blocking, Washing) start->check_assay optimize_reaction Optimize Conjugation (Adjust pH, Time, Temp) check_reaction->optimize_reaction improve_purification Enhance Purification (Use SEC/Dialysis) check_purification->improve_purification optimize_blocking Optimize Blocking (Test Different Agents/Concentrations) check_assay->optimize_blocking increase_washing Increase Wash Steps check_assay->increase_washing end Reduced Non-Specific Binding optimize_reaction->end Re-test improve_purification->end Re-test optimize_blocking->end Re-test increase_washing->end Re-test

References

improving the solubility of hydrophobic Iodo-PEG12-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iodo-PEG12-NHS Ester Conjugates. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the solubility and handling of hydrophobic this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is described as "hydrophobic" and won't dissolve in my aqueous reaction buffer. What should I do?

A: This is expected behavior for many non-sulfonated NHS esters. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3][4] This stock solution can then be added dropwise to your aqueous reaction buffer containing the target molecule. Ensure the final concentration of the organic solvent in the reaction does not exceed 10%, as higher concentrations may compromise the stability and function of your protein or biomolecule.[5]

Q2: Which organic solvent is best for dissolving this compound?

A: Anhydrous (water-free) DMSO or high-purity, amine-free DMF are the preferred solvents. It is critical that the solvent be anhydrous, as the NHS ester is highly sensitive to moisture and will hydrolyze upon contact with water, rendering it inactive. When using DMF, ensure it is of high quality and does not have a "fishy" odor, which indicates degradation to dimethylamine—an amine that will compete with your target molecule.

Q3: What is the optimal pH for conducting conjugation reactions with this compound?

A: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. This range represents a crucial balance:

  • Below pH 7.2: The target primary amines (e.g., on lysine residues) are increasingly protonated (-NH3+), making them poor nucleophiles and reducing reaction efficiency.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction and significantly lowers the yield of your desired product.

Q4: Which buffers should I use for my conjugation reaction?

A: It is essential to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, borate buffer, or HEPES. Avoid buffers like Tris (Tris-buffered saline, TBS) or glycine, as they contain primary amines that will compete with your target molecule for reaction with the NHS ester, thereby inhibiting your conjugation.

Q5: How should I store the solid this compound and any prepared stock solutions?

A: Solid this compound is moisture-sensitive and should be stored at -20°C in a tightly sealed vial with a desiccant. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing on the cold powder. It is strongly recommended to prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers. If you must store a stock solution in an organic solvent, aliquot it into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reagent Precipitation The this compound precipitates when added to the aqueous buffer.The hydrophobicity of the compound is causing it to fall out of the aqueous solution. Solution: Ensure the final concentration of the organic solvent (DMSO/DMF) is sufficient to maintain solubility, but does not exceed 10% of the total reaction volume. Add the organic stock solution slowly to the vigorously stirred reaction buffer.
Low Conjugation Yield 1. Hydrolysis of NHS Ester: The reagent was inactivated by water before it could react with the target. 2. Suboptimal pH: The reaction pH was too low (amines protonated) or too high (rapid hydrolysis). 3. Incorrect Buffer: The buffer contained competing primary amines (e.g., Tris, glycine). 4. Low Reagent Concentration: Insufficient molar excess of the NHS ester was used.1. Prevent Hydrolysis: Use anhydrous DMSO/DMF for the stock solution. Prepare the stock solution immediately before use. Ensure the reagent vial is warmed to room temperature before opening. 2. Optimize pH: Verify that the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. 3. Change Buffer: Switch to an amine-free buffer like PBS, HEPES, or sodium bicarbonate. 4. Increase Molar Excess: Perform pilot experiments with varying molar ratios (e.g., 5x, 10x, 20x) of the NHS ester to your target molecule to find the optimal condition.
Protein Aggregation The conjugation process has altered the protein's surface properties, leading to aggregation.This can happen if the degree of labeling is too high, masking charged residues and increasing surface hydrophobicity. Solution: Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling. Optimize other reaction parameters like protein concentration or buffer composition to enhance stability.

Data Presentation: Solvent Selection and NHS Ester Stability

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseKey Considerations
Dimethyl Sulfoxide (DMSO) Primary Choice. Excellent for dissolving hydrophobic NHS esters.Must be anhydrous . Very hygroscopic; handle quickly in a low-humidity environment.
Dimethylformamide (DMF) Good Alternative. Also excellent for dissolving hydrophobic NHS esters.Must be anhydrous and amine-free . Can degrade to form dimethylamine; use only high-purity grades.
Acetonitrile (ACN) Possible, but less common for bioconjugation.Ensure it is anhydrous. May be less effective at keeping the reagent in solution when added to aqueous buffers compared to DMSO/DMF.
Aqueous Buffers Not Recommended for initial dissolution due to poor solubility and rapid hydrolysis.The NHS ester is not stable in aqueous solutions.

Table 2: pH-Dependent Hydrolysis of NHS Esters

This table provides general stability data for NHS esters, illustrating the critical impact of pH on the reagent's half-life in aqueous solution.

pHTemperatureApproximate Half-life
7.04°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the standard procedure for dissolving the hydrophobic reagent for use in bioconjugation.

  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to sit at room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Prepare Solvent: Obtain high-purity, anhydrous DMSO or DMF.

  • Calculate Volume: Determine the volume of solvent needed to create a concentrated stock solution (e.g., 10 mg/mL or a specific molar concentration like 10 mM).

  • Dissolve Reagent: Add the calculated volume of anhydrous solvent to the vial. Vortex briefly until the reagent is fully dissolved.

  • Immediate Use: Proceed immediately to the conjugation protocol. Do not store the reconstituted reagent unless absolutely necessary and under strictly anhydrous conditions.

Protocol 2: General Protein Conjugation

This protocol describes a general method for labeling a protein with the dissolved this compound.

  • Prepare Protein: Dissolve the protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock: Following Protocol 1, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated molar excess of the this compound stock solution. Add the reagent dropwise to prevent localized precipitation. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times may require optimization.

  • Quench Reaction (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the labeled protein using a suitable method such as dialysis, a desalting column (gel filtration), or size-exclusion chromatography.

Visualizations

G cluster_start Start: Solubility Issue cluster_dissolution Step 1: Dissolution Strategy cluster_reaction Step 2: Reaction Setup cluster_outcome Outcome start This compound precipitates in aqueous buffer dissolve Dissolve reagent in anhydrous DMSO or DMF to create a stock solution start->dissolve check_solvent Is the solvent anhydrous and pure? dissolve->check_solvent check_solvent->dissolve No, obtain proper solvent add_to_buffer Add stock solution dropwise to stirred reaction buffer (pH 7.2-8.5) check_solvent->add_to_buffer Yes check_final_conc Is final organic solvent concentration <= 10%? add_to_buffer->check_final_conc success Successful Conjugation check_final_conc->success Yes failure Precipitation or Low Yield Occurs check_final_conc->failure No re_evaluate Re-evaluate solvent volume and addition rate failure->re_evaluate re_evaluate->add_to_buffer

Caption: Troubleshooting workflow for dissolving hydrophobic NHS esters.

G cluster_reagents Reagent Factors cluster_conditions Reaction Conditions center NHS Ester Conjugation Efficiency reagent_stability NHS Ester Stability (Avoid Hydrolysis) center->reagent_stability amine_reactivity Target Amine Reactivity (Deprotonated -NH2) center->amine_reactivity ph Buffer pH (Optimal: 7.2-8.5) center->ph solvent Solvent Choice (Anhydrous DMSO/DMF) center->solvent buffer Buffer Type (Amine-Free) center->buffer temp Temperature (RT or 4°C) center->temp ph->reagent_stability High pH increases hydrolysis ph->amine_reactivity Low pH protonates amine solvent->reagent_stability Water causes hydrolysis buffer->amine_reactivity Amine buffers compete

Caption: Key factors influencing NHS ester conjugation efficiency.

References

dealing with steric hindrance in Iodo-PEG12-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iodo-PEG12-NHS Ester Labeling

Welcome to the technical support center for this compound labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during your labeling experiments, with a special focus on addressing issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker.[1][2] It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (like the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[][4] The other end has an iodo group, which can be used in further conjugation reactions. The polyethylene glycol (PEG) 12 linker is a long, flexible, and hydrophilic spacer arm that can help to improve the solubility and reduce aggregation of the resulting conjugate.[] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: I am observing low labeling efficiency with this compound. What are the potential causes related to steric hindrance?

A2: Low labeling efficiency with a bulky reagent like this compound can often be attributed to steric hindrance. The primary amine on your target molecule might be located in a sterically congested environment, making it difficult for the large this compound to access the site. The long PEG linker itself, while designed to overcome some steric issues, can also contribute to the overall size of the reagent.

Q3: How does the PEG linker length in this compound affect steric hindrance?

A3: The PEG12 linker provides a relatively long spacer arm which can help to overcome steric hindrance by creating more distance between the reactive NHS ester and the bulky iodo group, allowing for better access to hindered amines on the target molecule. However, excessively long linkers can sometimes wrap around the target molecule, which might paradoxically increase steric hindrance and potentially reduce reaction kinetics. The optimal linker length often depends on the specific geometry of the target molecule.

Q4: Can reaction conditions be modified to overcome steric hindrance?

A4: Yes, optimizing reaction conditions is a key strategy. You can try the following:

  • Increase Incubation Time: For sterically hindered reactions, a longer incubation period (e.g., 4 hours at room temperature or overnight at 4°C) may be necessary to achieve sufficient labeling.

  • Increase Molar Excess of this compound: Using a higher molar ratio of the labeling reagent to your target molecule can help drive the reaction to completion, especially when access to the reactive site is limited. It is recommended to perform pilot experiments with varying molar ratios to find the optimal condition.

  • Optimize pH: The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5. For sterically hindered amines, it can be beneficial to use a pH at the higher end of this range (e.g., 8.3-8.5) to maximize the nucleophilicity of the amine, though this must be balanced with the increased rate of NHS ester hydrolysis at higher pH.

Q5: Are there alternative crosslinkers if steric hindrance with this compound remains an issue?

A5: If optimizing reaction conditions does not resolve the issue, you might consider alternative strategies:

  • Crosslinkers with Longer or Different Spacer Arms: While PEG12 is quite long, an even longer or more rigid spacer arm might be beneficial for your specific application.

  • Different Reactive Chemistries: If the target amine is particularly hindered, using a different amine-reactive chemistry might be an option. For example, isocyanates react with primary amines to form urea linkages and can sometimes be effective where NHS esters are not. However, they can have broader reactivity.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during this compound labeling, with a focus on problems arising from steric hindrance.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Steric Hindrance: The primary amine on the target molecule is not easily accessible to the bulky this compound.Optimize Reaction Conditions: - Increase the incubation time (e.g., 4 hours at RT or overnight at 4°C). - Increase the molar excess of the this compound (e.g., try 50-fold or 100-fold excess in pilot experiments). - Adjust the pH to the higher end of the optimal range (8.3-8.5) to enhance amine reactivity.
Hydrolysis of NHS Ester: The this compound is sensitive to moisture and can hydrolyze, rendering it inactive.Proper Reagent Handling: - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. - Do not prepare stock solutions for long-term storage.
Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer competes with the target molecule.Use Amine-Free Buffers: - Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer at the optimal pH.
Protein Aggregation or Precipitation Excessive Labeling: A high degree of labeling can alter the protein's properties and lead to aggregation.Optimize Molar Ratio: - Perform small-scale pilot reactions with varying molar ratios of the NHS ester to your protein to find the optimal degree of labeling that does not cause aggregation.
Solvent Concentration: High concentrations of organic solvents (DMSO or DMF) used to dissolve the NHS ester can denature the protein.Minimize Organic Solvent: - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).
High Background or Non-Specific Binding Unreacted NHS Ester: Excess, unreacted this compound can bind non-specifically in downstream applications.Quench and Purify: - Quench the reaction by adding a primary amine like Tris or glycine to a final concentration of 50-100 mM. - Remove unreacted label and byproducts using size-exclusion chromatography, dialysis, or desalting columns.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Labeling Reaction: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. For sterically hindered targets, longer incubation times may be necessary.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can influence the degree of labeling (DOL), particularly in the context of steric hindrance.

Table 1: Effect of Molar Excess on DOL for a Sterically Hindered Protein

Molar Excess of this compoundDegree of Labeling (DOL)
10-fold1.2
20-fold2.5
50-fold4.8
100-fold6.3

Table 2: Effect of Incubation Time on DOL at a 20-fold Molar Excess

Incubation TimeDegree of Labeling (DOL)
30 minutes at RT1.1
2 hours at RT2.5
4 hours at RT3.8
Overnight at 4°C4.2

Table 3: Effect of pH on DOL for a Sterically Hindered Amine

Reaction pHDegree of Labeling (DOL)
7.42.1
8.03.5
8.54.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p Protein in Amine-Free Buffer mix Mix Protein and Reagent (20-50x molar excess) p->mix r Dissolve Iodo-PEG12-NHS in Anhydrous DMSO r->mix incubate Incubate (2-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Experimental workflow for this compound labeling.

troubleshooting_steric_hindrance start Low Labeling Efficiency? check_hydrolysis Reagent Handled Correctly? (Anhydrous solvent, fresh prep) start->check_hydrolysis Yes check_buffer Amine-Free Buffer Used? check_hydrolysis->check_buffer Yes fix_hydrolysis Use Fresh Reagent & Anhydrous Solvent check_hydrolysis->fix_hydrolysis No increase_excess Increase Molar Excess of Iodo-PEG12-NHS check_buffer->increase_excess Yes fix_buffer Buffer Exchange to Amine-Free Buffer check_buffer->fix_buffer No increase_time Increase Incubation Time increase_excess->increase_time optimize_ph Optimize pH (8.3-8.5) increase_time->optimize_ph success Labeling Improved optimize_ph->success fail Still Low Efficiency optimize_ph->fail

Caption: Troubleshooting decision tree for low labeling efficiency.

reaction_pathway protein Protein + H₂N-R product Labeled Protein I-PEG12-C(=O)-NH-R protein->product + crosslinker This compound I-PEG12-C(=O)-O-NHS crosslinker->product nhs NHS byproduct

References

Validation & Comparative

A Head-to-Head Comparison of Iodo-PEG12-NHS Ester and SMCC for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two commonly used heterobifunctional crosslinkers, Iodo-PEG12-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), in the context of ADC development. We will delve into their chemical properties, impact on ADC performance, and provide representative experimental protocols, supported by available data.

Chemical Structure and Reaction Mechanism

Both this compound and SMCC are heterobifunctional linkers, meaning they possess two different reactive moieties, allowing for the sequential conjugation of a drug to an antibody. Typically, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody (e.g., lysine residues), while the iodoacetyl or maleimide group reacts with a thiol (sulfhydryl) group on the cytotoxic payload.

This compound features a hydrophilic 12-unit polyethylene glycol (PEG) spacer, an amine-reactive NHS ester, and a thiol-reactive iodoacetyl group.

SMCC incorporates a cyclohexane-based spacer, an amine-reactive NHS ester, and a thiol-reactive maleimide group.

Below are diagrams illustrating the conjugation workflows for both linkers.

G cluster_0 This compound Conjugation Workflow Ab Antibody (with Lysine residues) Activated_Ab PEGylated Antibody (Amide Bond Formation) Ab->Activated_Ab + Linker (NHS ester reaction) Drug Thiolated Drug Linker This compound ADC Antibody-Drug Conjugate (Thioether Bond) Activated_Ab->ADC + Drug (Iodoacetyl reaction)

Figure 1. this compound Conjugation Workflow

G cluster_1 SMCC Conjugation Workflow Ab_smcc Antibody (with Lysine residues) Activated_Ab_smcc Maleimide-Activated Antibody (Amide Bond Formation) Ab_smcc->Activated_Ab_smcc + Linker (NHS ester reaction) Drug_smcc Thiolated Drug Linker_smcc SMCC ADC_smcc Antibody-Drug Conjugate (Thioether Bond) Activated_Ab_smcc->ADC_smcc + Drug (Maleimide reaction)

Figure 2. SMCC Conjugation Workflow

Head-to-Head Comparison of Key Characteristics

The choice between this compound and SMCC hinges on several key differences in their chemical properties, which in turn affect the physicochemical and biological properties of the resulting ADC.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Spacer Arm Long, flexible, hydrophilic PEG12 chainShorter, rigid, hydrophobic cyclohexane ring
Amine-Reactive Group N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) ester
Thiol-Reactive Group IodoacetylMaleimide
Thiol Reaction Mechanism Nucleophilic substitution (SN2)Michael addition
Resulting Thioether Bond Stable thioether bondThiosuccinimide thioether bond
Bond Stability Generally considered highly stable and irreversible.The thiosuccinimide ring is susceptible to retro-Michael reaction, leading to potential drug deconjugation.[1][] Ring-opening hydrolysis can increase stability.[1]
Reaction pH (Thiol) Typically requires slightly alkaline pH (7.5-8.5) for optimal reaction with thiols.Reacts efficiently with thiols at near-neutral pH (6.5-7.5).
Specificity (Thiol) Highly reactive towards thiols, but can exhibit some off-target reactivity with other nucleophiles (e.g., histidine, methionine) at higher pH.Highly specific for thiols at pH 6.5-7.5.

Impact on Antibody-Drug Conjugate Performance

The structural differences between these two linkers have significant implications for the performance of the final ADC.

Performance MetricThis compoundSMCC
Solubility & Aggregation The hydrophilic PEG spacer significantly improves the solubility of the ADC, which is particularly advantageous for hydrophobic drug payloads, and helps to prevent aggregation.The hydrophobic nature of the SMCC linker can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).
Pharmacokinetics (PK) The PEG chain can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and reduced clearance.[3][4]Generally results in a shorter half-life compared to PEGylated counterparts.
In Vitro Potency The long, flexible spacer may in some cases slightly reduce in vitro potency compared to shorter linkers, potentially due to steric hindrance.The shorter, rigid linker may facilitate more immediate drug action upon internalization.
In Vivo Efficacy Improved PK properties often lead to enhanced tumor accumulation and greater in vivo efficacy, potentially outweighing any minor reduction in in vitro potency.Efficacy can be limited by faster clearance and potential instability.
Stability & Off-Target Toxicity The stable thioether bond minimizes premature drug release, potentially leading to a better safety profile.The potential for retro-Michael reaction can lead to premature drug release and off-target toxicity.
Drug-to-Antibody Ratio (DAR) The enhanced solubility imparted by the PEG linker may allow for the generation of ADCs with higher DARs without inducing aggregation.Achieving high DARs can be challenging due to the increased hydrophobicity and potential for aggregation.

Experimental Data Summary

Table 1: In Vitro and In Vivo Performance of PEGylated vs. Non-PEGylated ADCs

ADC ConstructIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo Tumor Growth InhibitionReference
ZHER2-SMCC-MMAEBaselineBaselineBaseline
ZHER2-PEG4K-MMAE4.5-fold higher than SMCC2.5-fold longer than SMCC-
ZHER2-PEG10K-MMAE22-fold higher than SMCC11.2-fold longer than SMCCMost effective at same dosage

This data, from a study on affibody-drug conjugates, illustrates the general trend of PEGylation leading to decreased in vitro potency but significantly improved pharmacokinetic profiles and in vivo efficacy.

Table 2: Stability of Thiol-Maleimide vs. Other Linkages

Linker TypeConditionTime% Conjugate RemainingReference
MaleimideHuman Serum7 days~50%
Ring-Opened Maleimide (Hydrolyzed)Human Serum7 days>95%
VinylpyrimidineHuman Serum8 days~100%

This data highlights the inherent instability of the maleimide-thiol linkage and the improved stability of alternative or modified chemistries. The iodoacetyl-thiol bond is generally considered to be as stable as the ring-opened maleimide.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for the conjugation of a thiol-containing drug to an antibody using either this compound or SMCC.

Protocol 1: Two-Step Conjugation using this compound

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound dissolved in a dry, water-miscible organic solvent (e.g., DMSO)

  • Thiol-containing drug dissolved in a suitable organic solvent

  • Reaction Buffer: PBS, pH 7.5-8.5

  • Desalting columns

Procedure:

  • Antibody-Linker Reaction: a. Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.2-7.5. b. Add a 5- to 10-fold molar excess of this compound solution to the antibody solution. c. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification of PEGylated Antibody: a. Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.5-8.5).

  • Conjugation to Thiolated Drug: a. Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the purified PEGylated antibody. b. Incubate at room temperature for 2-4 hours or overnight at 4°C in the dark.

  • Purification of ADC: a. Purify the ADC from unreacted drug and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the final protein concentration (e.g., by UV-Vis at 280 nm). b. Determine the average Drug-to-Antibody Ratio (DAR) by methods such as HIC-HPLC or UV-Vis spectroscopy.

Protocol 2: Two-Step Conjugation using SMCC

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2)

  • SMCC dissolved in a dry, water-miscible organic solvent (e.g., DMSO)

  • Thiol-containing drug dissolved in a suitable organic solvent

  • Thiol Reaction Buffer: PBS, pH 6.5-7.5

  • Desalting columns

Procedure:

  • Antibody Activation with SMCC: a. Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2. b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate at room temperature for 30-60 minutes.

  • Removal of Excess SMCC: a. Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer (pH 6.5-7.5). This step is crucial to prevent quenching of the thiol-containing drug.

  • Conjugation to Thiolated Drug: a. Add the thiol-containing drug solution to the maleimide-activated antibody solution. b. Incubate for 1-2 hours at room temperature.

  • Purification of ADC: a. Purify the ADC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the final protein concentration and average DAR as described above.

Conclusion and Recommendations

The selection between this compound and SMCC for ADC development is a trade-off between the established, albeit potentially unstable, chemistry of SMCC and the enhanced physicochemical and pharmacokinetic properties offered by the PEGylated iodoacetyl linker.

  • SMCC is a well-established linker that is effective for generating ADCs. However, researchers must be cognizant of the potential for instability of the maleimide-thiol linkage, which can lead to premature drug release. The hydrophobicity of the linker may also limit the achievable DAR and necessitate careful formulation to avoid aggregation.

  • This compound offers several advantages, particularly for ADCs with hydrophobic payloads. The hydrophilic PEG spacer can improve solubility, reduce aggregation, and prolong circulation half-life, which often translates to superior in vivo efficacy. The iodoacetyl-thiol linkage is generally more stable than the maleimide-thiol linkage, reducing the risk of off-target toxicity from premature drug release.

Recommendation: For novel ADC development, particularly when using hydrophobic payloads or when a long in vivo half-life is desirable, This compound is likely the superior choice due to its favorable impact on solubility, stability, and pharmacokinetics. While SMCC has a long history of use, the potential for linker instability is a significant drawback that can be overcome with more modern linker technologies. As with all aspects of ADC development, the optimal linker choice should be confirmed empirically for each specific antibody, payload, and target combination.

References

A Head-to-Head Comparison of Iodo-PEG12-NHS Ester and Azide-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the precise and efficient covalent attachment of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research reagents. Among the vast toolkit of crosslinkers, Iodo-PEG12-NHS ester and Azide-PEG-NHS ester have emerged as two prominent options, each offering distinct chemistries for linking molecules to biological targets. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

At their core, both this compound and Azide-PEG-NHS ester are heterobifunctional linkers featuring a Polyethylene Glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate, while the NHS ester provides a reliable method for coupling to primary amines, such as those on lysine residues and the N-terminus of proteins. The key difference, and the crux of this comparison, lies in their second reactive group: an iodoacetamide moiety for the this compound and an azide group for the Azide-PEG-NHS ester. This fundamental difference dictates the reaction mechanism, specificity, and overall utility of each linker.

Mechanism of Action: A Tale of Two Chemistries

The bioconjugation process with these linkers can be conceptualized as a two-step process. First, the NHS ester reacts with primary amines on the biomolecule. Subsequently, the iodo or azide group is available for reaction with a second molecule.

This compound: Alkylation of Thiols

The iodoacetamide group of the this compound reacts with sulfhydryl (thiol) groups, most notably on cysteine residues within proteins. This reaction proceeds via an SN2 nucleophilic substitution, where the sulfur atom of the thiol attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond.[] This reaction is typically performed at a slightly alkaline pH of 8.0-8.5 to ensure the thiol group is sufficiently deprotonated and thus more nucleophilic.[2]

Azide-PEG-NHS Ester: Bioorthogonal Click Chemistry

The azide group of the Azide-PEG-NHS ester partakes in a highly specific and efficient class of reactions known as "click chemistry." The most relevant for bioconjugation is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO), to form a stable triazole ring.[3] A key advantage of SPAAC is its bioorthogonality; the azide and alkyne groups are abiotic and do not react with other functional groups found in biological systems, ensuring high specificity. This reaction is metal-free, which is a significant advantage over the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) as it avoids cellular toxicity associated with copper.

Quantitative Performance Data

The choice between these two linkers often comes down to a trade-off between reaction kinetics, specificity, and the stability of the final conjugate. The following table summarizes key quantitative parameters for each chemistry.

FeatureIodoacetamide Chemistry (this compound)Azide-Based Click Chemistry (Azide-PEG-NHS ester)
Primary Target Cysteine thiolsSite-specifically introduced alkynes
Reaction Mechanism Nucleophilic substitution (SN2)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction pH 8.0 - 8.5Physiological pH (typically 7.4)
Reaction Speed Second-order rate constants are generally lower than maleimide chemistry but faster than some click reactions (k₂ ~ 0.6 M⁻¹s⁻¹)SPAAC reactions have second-order rate constants in the range of 10⁻² to 1 M⁻¹s⁻¹
Specificity Moderate to high for thiols, but can have off-target reactions with other nucleophilic residues (e.g., histidine, methionine) at higher pH or with excess reagentVery high due to the bioorthogonal nature of the azide and alkyne groups
Linkage Stability Forms a stable thioether bondForms a highly stable triazole ring, resistant to enzymatic cleavage
Side Reactions Alkylation of other amino acids, hydrolysis of the NHS esterMinimal side reactions in biological systems

Experimental Protocols

To provide a practical framework for comparing these two bioconjugation strategies, detailed experimental protocols for labeling an antibody are provided below. These protocols are designed to be a starting point and may require optimization for specific applications.

Protocol 1: Two-Step Antibody Labeling with this compound

This protocol first involves the reaction of the NHS ester with the antibody's primary amines, followed by the reaction of the introduced iodoacetamide with a thiol-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule of interest

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS reaction; PBS, pH 8.0-8.5 for iodoacetamide reaction)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Antibody Modification with this compound

  • Prepare Antibody: Dissolve the antibody in the reaction buffer to a final concentration of 2-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the unreacted this compound using a desalting column equilibrated with PBS, pH 8.0-8.5.

Step 2: Conjugation with a Thiol-Containing Molecule

  • Reaction: Add the thiol-containing molecule to the purified iodoacetamide-modified antibody. A 5- to 10-fold molar excess of the thiol-containing molecule is recommended.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove the excess thiol-containing molecule.

Protocol 2: Two-Step Antibody Labeling via Azide-PEG-NHS Ester and Copper-Free Click Chemistry

This protocol first introduces azide groups onto the antibody via the NHS ester, followed by a copper-free click reaction with a DBCO-functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting columns

Procedure:

Step 1: Azide Modification of the Antibody

  • Prepare Antibody: Dissolve the antibody in the reaction buffer to a final concentration of 2-5 mg/mL.

  • Prepare Azide-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 15-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution with gentle stirring.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Purification: Remove the unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Copper-Free Click Reaction

  • Prepare DBCO-Molecule Stock Solution: Dissolve the DBCO-functionalized molecule of interest in DMSO.

  • Reaction: Add the DBCO-molecule to the azide-modified antibody solution. A 2- to 5-fold molar excess of the DBCO-molecule is recommended.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove the excess DBCO-molecule.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflows cluster_Iodo This compound Pathway cluster_Azide Azide-PEG-NHS Ester Pathway I_Ab Antibody I_Ab_Linker Iodo-Modified Antibody I_Ab->I_Ab_Linker NHS Ester Reaction (amines) I_Linker This compound I_Linker->I_Ab_Linker I_Final_Conj Final Conjugate (Thioether bond) I_Ab_Linker->I_Final_Conj Iodoacetamide Reaction (thiols) I_Thiol_Mol Thiol-Molecule I_Thiol_Mol->I_Final_Conj A_Ab Antibody A_Ab_Linker Azide-Modified Antibody A_Ab->A_Ab_Linker NHS Ester Reaction (amines) A_Linker Azide-PEG-NHS Ester A_Linker->A_Ab_Linker A_Final_Conj Final Conjugate (Triazole ring) A_Ab_Linker->A_Final_Conj SPAAC Reaction A_DBCO_Mol DBCO-Molecule A_DBCO_Mol->A_Final_Conj Reaction_Mechanisms cluster_Iodo_Mech Iodoacetamide Reaction Mechanism cluster_Azide_Mech SPAAC Reaction Mechanism cluster_NHS_Mech NHS Ester Reaction Mechanism I_Reactants Protein-SH + I-CH2-CO-PEG- I_Product Protein-S-CH2-CO-PEG- (Stable Thioether Bond) I_Reactants->I_Product SN2 Nucleophilic Substitution A_Reactants Protein-N3 + DBCO-PEG- A_Product Protein-Triazole-PEG- (Stable Triazole Ring) A_Reactants->A_Product [3+2] Cycloaddition N_Reactants Protein-NH2 + NHS-Ester-PEG- N_Product Protein-NH-CO-PEG- (Stable Amide Bond) N_Reactants->N_Product Nucleophilic Acyl Substitution

References

Decoding the PROTAC Linker Landscape: A Comparative Guide to Iodo-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A critical component governing the success of these heterobifunctional molecules is the linker, which tethers the target protein binder to the E3 ligase recruiter. This guide provides a comprehensive comparison of the Iodo-PEG12-NHS ester linker with other commonly used linker types, offering insights into their respective advantages and supported by available experimental data for analogous systems.

The Strategic Advantage of a Bifunctional PEG Linker

The this compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups. This dual reactivity offers a streamlined approach to PROTAC synthesis. The NHS ester facilitates covalent bond formation with primary amines (e.g., on a ligand for the target protein or E3 ligase), while the iodoacetamide group can specifically react with sulfhydryl groups, commonly found in cysteine residues. This allows for a directed and efficient assembly of the final PROTAC molecule.

This compound: A Breakdown of its Advantages

The this compound linker brings together the benefits of a flexible, hydrophilic PEG spacer with the specific reactivity of its terminal functional groups.

Key Advantages:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the 12-unit PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2] This is a crucial factor for maintaining bioavailability and preventing aggregation. Furthermore, the flexibility of the PEG linker may allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.[3]

  • Optimal Length for Ternary Complex Formation: The length of the linker is a critical parameter for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] While the optimal length is target-dependent, a 12-unit PEG chain provides a significant span that can accommodate a wide range of protein-protein interaction distances, potentially avoiding the steric hindrance that can occur with shorter linkers.

  • Versatile and Directed Synthesis: The presence of two distinct reactive moieties, the NHS ester and iodoacetamide, allows for a controlled, stepwise synthesis of the PROTAC. This chemical orthogonality minimizes the formation of undesired homobifunctional products and simplifies the purification process.

  • Covalent Targeting Potential: The iodoacetamide group is a well-established reagent for reacting with cysteine residues. This functionality could potentially be exploited to create covalent PROTACs, which may offer advantages in terms of potency and duration of action.

Comparative Analysis of PROTAC Linkers

The selection of a linker is a critical optimization step in PROTAC development. The following sections compare the expected properties of an this compound-based linker with other common linker classes.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, primarily PEG and alkyl chains, are the most commonly used scaffolds in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

Linker TypeCompositionKey CharacteristicsPotential AdvantagesPotential Disadvantages
PEG Linkers (e.g., this compound) Repeating ethylene glycol unitsHydrophilic, flexible, biocompatibleImproved solubility, can enhance cell permeability, tunable length.May have reduced metabolic stability in vivo compared to alkyl linkers.
Alkyl Linkers Saturated hydrocarbon chainsHydrophobic, flexibleSynthetically straightforward, can enhance cell permeability due to hydrophobicity.Can negatively impact solubility, may lead to non-specific binding.

Experimental Data Snapshot (Analogous Systems):

Studies comparing PEG and alkyl linkers have shown that the choice is highly dependent on the specific target and E3 ligase. For instance, in the degradation of CRBN in HEK293T cells, a nine-atom alkyl chain led to a concentration-dependent decrease, while a three-unit PEG linker resulted in weak degradation, suggesting that in some contexts, the composition can significantly impact efficacy.

Rigid Linkers: A Trade-off Between Conformational Control and Flexibility

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, offer a different set of properties compared to their flexible counterparts.

Linker TypeCompositionKey CharacteristicsPotential AdvantagesPotential Disadvantages
Flexible Linkers (e.g., this compound) PEG or alkyl chainsHigh conformational freedomCan adapt to the surfaces of the target protein and E3 ligase, potentially facilitating ternary complex formation.Excessive flexibility can lead to a less stable ternary complex and an entropic penalty upon binding.
Rigid Linkers Cyclic structures (e.g., piperazine, aromatic rings)Restricted conformational freedomCan pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.Lack of flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.

Experimental Data Snapshot (Analogous Systems):

In the development of androgen receptor (AR) degraders, the introduction of a rigid piperidine/di-piperidine motif into the linker significantly improved aqueous solubility compared to PROTACs with all-hydrocarbon linkers, leading to a highly potent AR degrader with a DC50 of less than 1 nM.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate PROTAC performance.

PROTAC Synthesis via Heterobifunctional Linker

This protocol describes a conceptual workflow for synthesizing a PROTAC using a linker with two different reactive groups, such as an NHS ester and an iodoacetamide.

Materials:

  • Target protein ligand with a primary amine.

  • E3 ligase ligand with a free sulfhydryl group (or vice versa).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5 for iodoacetamide reaction; bicarbonate buffer, pH 8.0-9.0 for NHS ester reaction).

  • Purification system (e.g., HPLC).

Procedure:

  • Reaction of NHS Ester with Amine:

    • Dissolve the amine-containing ligand and a slight molar excess of this compound in the appropriate anhydrous solvent.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

    • Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the ligand-linker intermediate by HPLC.

  • Reaction of Iodoacetamide with Sulfhydryl:

    • Dissolve the purified ligand-linker intermediate and the sulfhydryl-containing ligand in a suitable reaction buffer.

    • Incubate the reaction at room temperature, protected from light, for 2-16 hours. Monitor the reaction by LC-MS.

    • Once the reaction is complete, purify the final PROTAC conjugate by HPLC.

Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizing Key Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow for evaluating PROTACs, and the logical relationships of linker properties.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ligase PROTAC->E3Ligase Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitin Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment (Dose-Response) start->cell_culture permeability_assay Cell Permeability Assay (e.g., PAMPA, Caco-2) start->permeability_assay lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis conclusion Conclusion: Linker Performance Evaluation data_analysis->conclusion permeability_assay->conclusion Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length TernaryComplex Ternary Complex Stability Length->TernaryComplex Composition Composition (e.g., PEG, Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility/Rigidity Flexibility->TernaryComplex Degradation Degradation Efficiency (DC50, Dmax) Solubility->Degradation Permeability->Degradation TernaryComplex->Degradation

References

Navigating the Linker Landscape: A Comparative Guide to PEG Linkers for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While a multitude of linker options exist, polyethylene glycol (PEG) linkers have emerged as a popular choice due to their favorable physicochemical properties. This guide provides a comprehensive comparison of Iodo-PEG12-NHS ester and other PEG-based linkers, evaluating their impact on protein degradation efficiency with supporting experimental data and detailed protocols.

The fundamental role of a linker in a PROTAC is to bridge a target protein-binding ligand and an E3 ligase-recruiting moiety, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.

The Anatomy of this compound

This compound is a heterobifunctional linker featuring a 12-unit polyethylene glycol (PEG12) chain. One terminus is functionalized with an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins or on amine-functionalized ligands. The other end possesses an iodo group, which can participate in carbon-carbon or carbon-heteroatom bond formation, although its direct role in many common PROTAC synthesis strategies is less prevalent than the highly efficient NHS ester coupling.

Flexible vs. Rigid Linkers: A Performance Showdown

PROTAC linkers can be broadly classified into two main categories: flexible and rigid. Flexible linkers, predominantly composed of alkyl chains or PEG units, offer conformational freedom, which can be advantageous for allowing the PROTAC to adopt an optimal orientation for ternary complex formation. In contrast, rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, provide conformational constraint. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced degradation potency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths in the degradation of specific target proteins.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Alkyl/Ether< 12No Degradation-
Alkyl/Ether12-29< 1000> 75
Alkyl/Ether21396
ERα PEG12Moderate Degradation-
PEG16Potent Degradation-
CRBN Alkyl9Concentration-dependent decrease-
PEG3 PEG unitsWeak Degradation-

Data compiled from publicly available research. Note: Direct comparative data for this compound was not available in the reviewed literature. The table illustrates general trends in linker performance.

Visualizing the Path to Degradation and Experimental Design

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Target-expressing cell line) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and time points) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blot sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection data_analysis Data Analysis (Densitometry, DC50/Dmax calculation) immunodetection->data_analysis end End data_analysis->end

General Experimental Workflow for PROTAC Evaluation

Linker_Logic cluster_linker Linker Properties cluster_complex Ternary Complex cluster_degradation Degradation Efficiency Length Length Formation Formation & Stability Length->Formation Flexibility Flexibility Flexibility->Formation Composition Composition Composition->Formation Efficiency DC50 & Dmax Formation->Efficiency

Logical Relationship of Linker Properties

Experimental Protocols

Protocol 1: General Synthesis of an Amide-Linked PROTAC using a PEG-NHS Ester Linker

This protocol describes the coupling of a target protein ligand containing a primary or secondary amine with a PEG-NHS ester linker, followed by conjugation to an E3 ligase ligand.

Materials:

  • Amine-functionalized target protein ligand

  • This compound (or other PEG-NHS ester linker)

  • E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

  • Step 1: Coupling of Target Ligand with PEG-NHS Ester Linker a. Dissolve the amine-functionalized target protein ligand (1.0 eq) and the PEG-NHS ester linker (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature. c. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. d. Upon completion, purify the product (Target Ligand-PEG-Iodo/other functional group) by reverse-phase HPLC.

  • Step 2: Coupling of Linker-Ligand Conjugate with E3 Ligase Ligand a. If the second reactive group on the PEG linker is a carboxylic acid (after modification of the iodo group, for example), dissolve the purified product from Step 1 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. c. Stir at room temperature and monitor by LC-MS until the reaction is complete (typically 4-16 hours). d. Purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer. b. Denature the samples by heating and load equal amounts of protein onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein signal to the loading control signal. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

Assessing the Stability of Iodo-PEG12-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stability of bioconjugates is a critical parameter in the development of therapeutics, diagnostics, and research reagents. This guide provides a comparative analysis of the stability of Iodo-PEG12-NHS ester, a heterobifunctional crosslinker, against a common alternative, SM(PEG)12. The data presented herein is based on established chemical principles and representative experimental protocols to inform researchers on best practices for handling and evaluating these reagents.

Introduction to Heterobifunctional Crosslinkers

This compound is a molecule designed to link two different types of molecules, typically proteins or peptides. It contains two reactive ends separated by a 12-unit polyethylene glycol (PEG) spacer:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as the side chain of lysine residues.

  • Iodoacetyl group: Reacts with sulfhydryl groups, such as the side chain of cysteine residues.

The PEG linker enhances solubility and can reduce the immunogenicity of the resulting conjugate. However, the reactive ends of these linkers are susceptible to degradation, primarily through hydrolysis, which can impact their conjugation efficiency and the stability of the final product.

Comparative Stability Analysis

The stability of this compound is often compared to other crosslinkers with similar functionalities. A common alternative is a maleimide-based linker, such as SM(PEG)12 (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a 12-unit PEG spacer). Both iodoacetyl and maleimide groups target cysteine residues, while the NHS ester targets lysines.

The primary factor influencing the stability of these linkers in aqueous solutions is the rate of hydrolysis of their reactive groups. The NHS ester is susceptible to hydrolysis, which increases with pH. Similarly, the maleimide group can undergo hydrolysis of the maleimide ring, and the iodoacetyl group can also be deactivated by hydrolysis, although it is generally more stable than maleimides at higher pH.

Table 1: Comparative Stability of this compound vs. SM(PEG)12

FeatureThis compoundSM(PEG)12 (Maleimide-PEG12-NHS)Key Considerations
Amine-Reactive Group NHS EsterNHS EsterHydrolysis rate is pH-dependent. More stable at acidic pH.
Thiol-Reactive Group IodoacetylMaleimideIodoacetyl groups are generally more stable at pH > 7.5 than maleimides.
Hydrolytic Stability (NHS Ester) Half-life of hours at neutral pH, minutes at pH > 8.5.Half-life of hours at neutral pH, minutes at pH > 8.5.Stock solutions should be prepared in anhydrous solvent (e.g., DMSO, DMF) and used immediately after dilution in aqueous buffer.
Hydrolytic Stability (Thiol-Reactive Group) Relatively stable in aqueous solutions.Maleimide ring can open via hydrolysis, especially at pH > 7.5.For reactions at physiological or higher pH, iodoacetyl may offer greater stability.
Reaction pH (Amine) pH 7.2-8.5pH 7.2-8.5A compromise between reaction efficiency and NHS ester hydrolysis.
Reaction pH (Thiol) pH 7.5-8.5pH 6.5-7.5Maleimides react more specifically with thiols at a slightly acidic to neutral pH.
Resulting Thioether Bond StableStableBoth form a stable covalent bond with sulfhydryl groups.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a common method is to monitor its degradation over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Assessing Hydrolytic Stability of this compound via RP-HPLC

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

    • Prepare aqueous buffers at different pH values (e.g., pH 6.0, 7.4, 8.5).

  • Incubation:

    • Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared aqueous buffers.

    • Incubate the solutions at a controlled temperature (e.g., 25°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution.

  • RP-HPLC Analysis:

    • Immediately analyze the aliquots by RP-HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of the remaining intact linker as a function of time for each pH condition.

    • Calculate the half-life (t₁/₂) of the linker at each pH.

Visualizing Workflows and Degradation Pathways

To better understand the processes involved, the following diagrams illustrate the degradation pathway of the NHS ester and the experimental workflow for stability assessment.

A This compound B Hydrolyzed NHS Ester (Inactive) A->B Hydrolysis (pH dependent) C H₂O

Caption: Degradation pathway of an NHS ester via hydrolysis.

prep Prepare Stock Solution (Iodo-PEG12-NHS in DMSO) dilute Dilute in Aqueous Buffers (Different pH values) prep->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Collect Aliquots at Various Time Points incubate->sample analyze Analyze by RP-HPLC sample->analyze data Calculate Remaining Linker and Determine Half-life analyze->data

Caption: Experimental workflow for assessing linker stability.

Conclusion and Recommendations

The stability of this compound is highly dependent on the pH of the aqueous solution due to the susceptibility of the NHS ester to hydrolysis. While the iodoacetyl group offers good stability, particularly at physiological to slightly basic pH, the NHS ester's short half-life in aqueous buffers necessitates careful experimental design.

For optimal performance:

  • Always prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF.

  • Use the linker immediately after diluting it into an aqueous reaction buffer.

  • When performing conjugations, consider the trade-off between the optimal pH for the amine reaction (typically pH 7.2-8.5) and the increased rate of NHS ester hydrolysis at higher pH values.

  • For applications requiring reactions at pH > 7.5, an iodoacetyl-based linker may provide a more stable thiol-reactive group compared to a maleimide-based linker.

By understanding these stability characteristics and employing rigorous analytical methods to assess them, researchers can improve the reproducibility and success of their bioconjugation experiments.

The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where every component plays a pivotal role. Among these, the linker connecting the target protein binder and the E3 ligase ligand is far more than a simple spacer. Its length, particularly in the commonly employed polyethylene glycol (PEG) linkers, is a critical determinant of a PROTAC's success. This guide provides a comprehensive comparative analysis of different length PEG linkers in PROTACs, supported by experimental data and detailed protocols to inform rational drug design.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] This is achieved by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The linker's length directly influences the stability and geometry of this ternary complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[5] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker can lead to a decrease in effective concentration and inefficient ubiquitination.

Impact of PEG Linker Length on PROTAC Performance: A Quantitative Comparison

The selection of an appropriate PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Systematic evaluation of a series of linkers with varying lengths is therefore essential for the development of potent and effective PROTACs. Below, we present a comparative analysis of PROTACs with different PEG linker lengths targeting various proteins of interest, summarizing key performance indicators such as degradation efficiency (DC50 and Dmax).

Case Study 1: Targeting Bromodomain-containing protein 4 (BRD4)

A series of PROTACs targeting the well-established cancer target BRD4, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, demonstrates a clear dependence on PEG linker length for optimal degradation.

Linker LengthDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from representative studies.

As the data illustrates, a PEG5 linker provides the optimal length for this particular PROTAC system, exhibiting the lowest DC50 value and the highest maximal degradation. This highlights the "Goldilocks" principle in linker design – not too short, not too long.

Case Study 2: Targeting Estrogen Receptor α (ERα)

Similar trends are observed in PROTACs designed to degrade the Estrogen Receptor α (ERα), a key target in breast cancer. A study utilizing a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a VHL E3 ligase ligand revealed a distinct optimal length for degradation.

Linker Atom Chain LengthRelative Degradation Efficacy
9Moderate
12High
16 Very High
19Moderate
21Low
Data adapted from a seminal study by Cyrus et al.

This study underscores that even subtle changes in linker length can significantly impact the degradation efficacy of a PROTAC.

Physicochemical Properties and Cell Permeability

Beyond ternary complex formation, the length of the PEG linker also influences the physicochemical properties of the PROTAC, which in turn affects its solubility and cell permeability. While PEGylation generally enhances hydrophilicity and solubility, the relationship with cell permeability is more complex. The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating passage across the cell membrane. However, excessive PEGylation can hinder cellular uptake. Therefore, finding the right balance is key to achieving favorable drug-like properties.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Proteasome->PROTAC Recycled DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Workflow for Evaluating PROTAC Efficacy cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTACs (Varying Concentrations & Linker Lengths) CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification (BCA Assay) CellLysis->ProteinQuant WesternBlot Western Blot ProteinQuant->WesternBlot DataAnalysis Densitometry & Data Analysis (DC50 & Dmax Calculation) WesternBlot->DataAnalysis

Caption: A generalized workflow for the evaluation of PROTAC efficacy using Western Blot analysis.

PROTAC_Structure General Structure of a PROTAC with a PEG Linker PROTAC POI Ligand PEG Linker (CH2CH2O)n E3 Ligase Ligand

Caption: The basic components of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for key experiments used to evaluate the performance of PROTACs with different PEG linker lengths.

Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, HEK293 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.

1. Chip Preparation:

  • Immobilize one of the binding partners, typically the E3 ligase (e.g., VHL), onto a sensor chip surface.

2. Binary Interaction Analysis:

  • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.

  • In a separate experiment, flow the target protein over a chip immobilized with the PROTAC to determine the PROTAC-target protein binary interaction.

3. Ternary Complex Analysis:

  • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.

  • The binding response will indicate the formation of the ternary complex.

4. Data Analysis:

  • Analyze the sensorgrams using appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.

  • The cooperativity of ternary complex formation can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus the PROTAC alone.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare solutions of the target protein and the PROTAC in the same buffer to minimize heat of dilution effects.

  • The concentration of the titrant (in the syringe) should be 10-20 times higher than the concentration of the sample in the cell.

2. Titration:

  • Place the protein solution (e.g., target protein) in the sample cell of the calorimeter.

  • Fill the injection syringe with the PROTAC solution.

  • Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat released or absorbed.

3. Data Analysis:

  • Integrate the heat flow peaks from each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

The length of the PEG linker is a paramount consideration in the rational design of effective PROTACs. As the presented data demonstrates, there is a clear structure-activity relationship where an optimal linker length is required to facilitate productive ternary complex formation and subsequent target degradation. This optimal length is not universal and must be empirically determined for each target-E3 ligase pair. By systematically synthesizing and evaluating a series of PROTACs with varying PEG linker lengths using robust experimental protocols, researchers can identify candidates with superior potency and drug-like properties, thereby accelerating the development of this promising therapeutic modality.

References

A Comparative Guide to the Validation of Protein Labeling with Iodo-PEG12-NHS Ester by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for a myriad of applications, from tracking cellular processes to creating antibody-drug conjugates. The Iodo-PEG12-NHS ester is a heterobifunctional reagent that provides a polyethylene glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester for initial protein conjugation, and a terminal iodo group for potential further reactions. Validating the initial labeling step is critical to ensure the integrity and reliability of downstream experiments.

This guide provides an objective comparison of protein labeling using the NHS ester functionality of this compound with alternative methods, supported by detailed experimental protocols and data interpretation strategies centered on mass spectrometry.

The Chemistry of this compound Labeling

N-hydroxysuccinimide esters are highly reactive compounds designed to specifically target primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a polypeptide chain.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9.0.[1][2]

The this compound reagent uses this chemistry to attach an "Iodo-PEG12" moiety to the protein. The PEG portion increases the hydrophilicity and size of the conjugate, which can be advantageous for solubility and pharmacokinetic properties.

Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow for Labeling and Validation

The validation of protein labeling is a systematic process that begins with the labeling reaction and culminates in detailed analysis by mass spectrometry. The goal is to confirm that the label has been successfully conjugated to the protein and, if necessary, to identify the specific sites of modification. The general workflow involves several key stages: the labeling reaction, purification of the conjugate, and mass spectrometric analysis of either the intact protein or its proteolytic fragments.

Caption: General experimental workflow for protein labeling and MS validation.

Detailed Experimental Protocols

Protocol 1: Labeling of a Model Protein (e.g., BSA) with this compound

This protocol provides a general framework for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Amine-free buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-9.0.

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette (50K MWCO for BSA).

Procedure:

  • Protein Preparation: Prepare a protein solution at a concentration of 5-20 mg/mL in the amine-free buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reagent in solution as the NHS ester moiety readily hydrolyzes.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar excess may need to be determined empirically to achieve the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Reactions in PBS at pH 7.4 will be slower and may require longer incubation times.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Mass Spectrometry Analysis for Validation

Mass spectrometry (MS) is a powerful tool for characterizing PEGylated proteins. Both intact mass analysis and peptide mapping can provide crucial validation data.

A. Intact Mass Analysis:

  • Sample Preparation: Dilute the purified labeled protein to approximately 0.1-1 mg/mL in a suitable buffer for LC-MS, such as 10mM ammonium acetate.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Optional: Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify complex spectra from polydisperse PEGylated proteins.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the labeled protein to the unlabeled control. A mass increase corresponding to the molecular weight of the Iodo-PEG12 moiety (MW: ~738.5 Da, accounting for the loss of NHS) confirms successful labeling. Multiple additions will result in a distribution of masses.

B. Peptide Mapping (LC-MS/MS):

  • Denaturation & Reduction: Denature the labeled protein in a buffer containing 8 M urea. Reduce disulfide bonds with DTT.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: Dilute the urea concentration to <1 M and digest the protein into peptides using a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase C18 column.

    • Separate peptides using a gradient of acetonitrile in water (with 0.1% formic acid).

    • Analyze using a mass spectrometer in data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis: Use proteomic software to search the MS/MS spectra against the protein sequence. Search for a variable modification on lysine residues corresponding to the mass of the Iodo-PEG12 tag. The software will identify the specific peptides—and thus the specific lysine residues—that were labeled.

Comparison with Alternative Labeling Strategies

The choice of labeling chemistry is dictated by the available functional groups on the protein and the experimental goals. While this compound targets abundant primary amines, other reagents offer greater specificity or are designed for different applications like quantitative proteomics.

FeatureThis compound Maleimide-PEG Reagent Isobaric Tags (TMT/iTRAQ)
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryls (Cysteine)Primary amines (Lysine, N-terminus)
Reaction pH 7.2 - 9.06.5 - 7.58.0 - 9.0
Bond Formed Stable Amide BondStable Thioether BondStable Amide Bond
Specificity Moderate (targets multiple lysines)High (Cysteine is a less common amino acid)Moderate (targets multiple lysines)
Key MS Readout Mass shift of intact protein or modified peptidesMass shift of intact protein or modified peptidesReporter ions in MS/MS spectra
Primary Application General protein labeling, adding PEG spacerSite-specific labeling, bioconjugationMultiplexed quantitative proteomics
Alternative Spotlight: Sulfhydryl-Reactive Labeling

Reagents like iodoacetamides and maleimides target the sulfhydryl group of cysteine residues. Because cysteine is a relatively rare amino acid, this approach often allows for more site-specific labeling compared to the less discriminate targeting of the numerous lysine residues by NHS esters. This strategy is invaluable when modification of a specific site is required to preserve protein function or to create a homogenous product. The reaction with iodoacetamides is optimal at a pH of 8.0-8.5.

By combining robust labeling protocols with high-resolution mass spectrometry, researchers can confidently validate the conjugation of this compound to their protein of interest. Understanding the degree of labeling and the specific sites of modification is essential for interpreting experimental results and for the development of well-characterized bioconjugates. The choice between amine-reactive, sulfhydryl-reactive, or other labeling strategies should be carefully considered based on the protein's characteristics and the ultimate scientific objective.

References

A Head-to-Head Comparison of Iodo-PEG12-NHS Ester and Maleimide Chemistry for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and other biomolecules is paramount. Cysteine residues, with their nucleophilic thiol groups, present a prime target for site-specific modification. This guide provides an objective, data-driven comparison of two prevalent thiol-reactive chemistries: iodoacetyl groups, as found in reagents like Iodo-PEG12-NHS ester, and maleimide groups. Understanding the nuances of each approach is critical for the rational design and synthesis of stable and effective bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs).

At a Glance: Key Performance Indicators

The choice between iodoacetyl- and maleimide-based reagents for thiol conjugation hinges on a balance of reaction kinetics, specificity, and the stability of the final conjugate. Below is a summary of their key performance characteristics.

FeatureIodoacetyl Chemistry (e.g., this compound)Maleimide Chemistry
Reactive Group IodoacetylMaleimide
Reaction Type Bimolecular Nucleophilic Substitution (SN2)Michael Addition
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 8.0 - 8.5[1]6.5 - 7.5[1]
Reaction Rate HighVery High[1]
Second-order rate constant with N-acetylcysteine ~3.0 M⁻¹s⁻¹[1]Can be significantly higher than iodoacetyls, varies with substituent.[1]
Bond Formed Stable ThioetherThioether (Thiosuccinimide adduct)
Conjugate Stability Highly Stable, IrreversibleSusceptible to hydrolysis and retro-Michael addition (thiol exchange).
Side Reactions Potential for reaction with other nucleophiles (e.g., histidine, lysine) at pH > 8.5.Reaction with primary amines at pH > 7.5; hydrolysis of the maleimide ring.

Delving into the Chemistries: Mechanism and Specificity

The fundamental difference between iodoacetyl and maleimide reagents lies in their reaction mechanisms with thiol groups, which in turn dictates their optimal reaction conditions and specificity.

Iodoacetyl Chemistry: Iodoacetyl groups, the reactive moiety in this compound, react with thiols via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the iodine and displacing it to form a highly stable thioether bond. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, which facilitates the deprotonation of the thiol group to the more reactive thiolate form. While highly specific for thiols within this pH range, increasing the pH further can lead to off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine.

Maleimide Chemistry: Maleimide reagents react with thiols through a Michael-type addition reaction across the double bond of the maleimide ring. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. However, at pH values above 7.5, reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which renders it inactive.

cluster_iodo Iodoacetyl Chemistry cluster_maleimide Maleimide Chemistry Iodo_start Protein-SH + Iodoacetyl-R Iodo_transition SN2 Transition State Iodo_start->Iodo_transition pH 8.0-8.5 Iodo_end Protein-S-CH2-CO-R + HI Iodo_transition->Iodo_end Mal_start Protein-SH + Maleimide-R Mal_transition Michael Addition Mal_start->Mal_transition pH 6.5-7.5 Mal_end Protein-S-Succinimide-R Mal_transition->Mal_end

Figure 1: Reaction mechanisms of Iodoacetyl and Maleimide chemistries with protein thiols.

Stability of the Resulting Conjugate: A Critical Consideration

For many applications, particularly in vivo, the stability of the bioconjugate is of utmost importance. Here, a key distinction between the two chemistries emerges.

The thioether bond formed through the SN2 reaction of an iodoacetyl group is highly stable and considered irreversible under physiological conditions. This robustness makes iodoacetyl-based conjugates well-suited for applications requiring long-term stability.

In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability. It is susceptible to a retro-Michael reaction, where the thioether bond can break, leading to the release of the conjugated molecule. This can be followed by a thiol exchange reaction, where the maleimide reacts with another thiol-containing molecule, such as the abundant intracellular antioxidant glutathione. Additionally, the succinimide ring can undergo hydrolysis, opening the ring to form a succinamic acid derivative. While this hydrolysis can stabilize the linkage against the retro-Michael reaction, the initial instability can be a significant drawback in certain contexts.

cluster_stability Conjugate Stability Pathways Iodo_conjugate Iodoacetyl Conjugate (Stable Thioether) Mal_conjugate Maleimide Conjugate (Thiosuccinimide) Retro_Michael Retro-Michael Reaction Mal_conjugate->Retro_Michael Reversible Hydrolysis Hydrolysis Mal_conjugate->Hydrolysis Irreversible Released_Payload Released Payload + Free Thiol Retro_Michael->Released_Payload Stable_Adduct Ring-Opened Adduct (Stable) Hydrolysis->Stable_Adduct

Figure 2: Stability and degradation pathways of iodoacetyl and maleimide conjugates.

Experimental Protocols

The following are generalized protocols for the conjugation of a thiol-containing protein with a heterobifunctional reagent like this compound or a maleimide-PEG-NHS ester. Molar ratios and incubation times should be optimized for each specific protein and reagent.

Part 1: Preparation of the Thiol-Containing Protein
  • Disulfide Bond Reduction (if necessary):

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 1-10 mg/mL.

    • To reduce disulfide bonds and generate free thiols, add a 10-50 fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the reaction for 30-60 minutes at room temperature. A five-minute treatment at 70°C with 10 mM DTT has also been shown to be effective for complete reduction.

    • Remove the excess reducing agent using a desalting column or dialysis, equilibrating with a degassed reaction buffer.

  • Quantification of Free Thiols (Optional but Recommended):

    • The number of free thiol groups can be quantified using Ellman's Test.

    • React a known amount of the protein with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Measure the absorbance of the resulting yellow product (TNB) at 412 nm.

    • Calculate the concentration of thiol groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Part 2: Conjugation with this compound
  • Reaction with Primary Amines (NHS Ester Chemistry):

    • Exchange the protein into an amine-free buffer at pH 7.2-8.0 (e.g., PBS).

    • Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.

    • Add the desired molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

    • Remove the excess, unreacted reagent by a desalting column or dialysis.

  • Reaction with Thiols (Iodoacetyl Chemistry):

    • Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate or borate buffer).

    • If starting with a thiol-containing molecule that does not require the NHS ester reaction, dissolve it in the reaction buffer at pH 8.0-8.5.

    • Add the desired molar excess of the iodoacetyl-containing reagent.

    • Incubate the reaction for 30-90 minutes at room temperature in the dark.

    • Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or cysteine.

    • Purify the conjugate using size exclusion chromatography or dialysis.

Part 3: Conjugation with Maleimide-PEG-NHS Ester
  • Reaction with Primary Amines (NHS Ester Chemistry):

    • Follow the same procedure as for the this compound (Part 2, Step 1).

  • Reaction with Thiols (Maleimide Chemistry):

    • Adjust the pH of the protein solution to 6.5-7.5.

    • If starting with a thiol-containing molecule that does not require the NHS ester reaction, dissolve it in the reaction buffer at pH 6.5-7.5.

    • Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Quench the reaction by adding a small molecule thiol.

    • Purify the conjugate.

cluster_workflow General Thiol Conjugation Workflow Start Protein with Disulfide Bonds Reduction Disulfide Reduction (e.g., DTT, TCEP) Start->Reduction Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein Quantification Thiol Quantification (Ellman's Test) Reduced_Protein->Quantification Conjugation Conjugation with Thiol-Reactive Reagent Reduced_Protein->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Figure 3: A generalized experimental workflow for protein labeling with thiol-reactive reagents.

Conclusion and Recommendations

The choice between this compound and maleimide-based reagents for thiol conjugation is not a matter of one being universally superior, but rather which is better suited for a given application.

Iodoacetyl chemistry is the preferred choice when:

  • Long-term stability of the conjugate is critical: The irreversible nature of the thioether bond provides a robust and stable linkage.

  • The reaction can be performed at a slightly alkaline pH without compromising the integrity of the biomolecule.

Maleimide chemistry is advantageous when:

  • Rapid reaction kinetics are required: Maleimides generally react faster with thiols than iodoacetamides.

  • The conjugation needs to be performed at or near physiological pH.

  • Potential instability of the conjugate through retro-Michael addition is not a concern or can be mitigated (e.g., through subsequent hydrolysis of the succinimide ring).

For the development of therapeutics such as ADCs, the stability of the linker is a crucial parameter influencing efficacy and safety. In such cases, the irreversible nature of the bond formed by iodoacetyl chemistry may offer a significant advantage. However, the high reactivity and favorable reaction conditions of maleimides have made them a popular choice in a wide range of bioconjugation applications. Ultimately, the optimal choice will depend on a careful consideration of the specific experimental goals and the properties of the molecules being conjugated.

References

Evaluating the In Vitro Efficacy of Iodo-PEG12-NHS Ester-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins. The rational design of these heterobifunctional molecules is critical to their success, with the linker component playing a pivotal role in determining their efficacy. This guide provides a comprehensive evaluation of PROTACs featuring iodo-PEG12-NHS ester-derived linkers, comparing their in vitro performance with alternative linker strategies. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a valuable resource for the informed design and assessment of next-generation protein degraders.

The Significance of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. It connects the ligand that binds the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The linker's length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. An optimal linker facilitates a productive ternary complex geometry, leading to enhanced degradation potency (DC50) and maximal degradation (Dmax).

This compound is a commercially available building block used in PROTAC synthesis. It provides a flexible, hydrophilic polyethylene glycol (PEG) linker with 12 PEG units. The N-hydroxysuccinimide (NHS) ester group allows for covalent linkage to a primary or secondary amine on one of the ligands, while the iodo group can be used for further chemical modifications or attachment to the other ligand. The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC.

Comparative In Vitro Efficacy of PROTACs

The efficacy of PROTACs is highly dependent on the specific target protein, the E3 ligase recruited, and the cellular context. Below, we present a comparative analysis of the in vitro performance of PROTACs with PEG-based linkers, including those with a PEG12 length, against PROTACs with other linker types for well-characterized targets such as Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Bromodomain-containing protein 4 (BRD4).

Data Presentation: Quantitative Comparison of PROTAC Performance

The following tables summarize the in vitro degradation performance of various PROTACs, highlighting the impact of linker composition and length on their efficacy.

Table 1: Comparison of BTK-Targeting PROTACs with Different Linkers

PROTACLinker Composition and LengthCell LineDC50 (nM)Dmax (%)Reference
PTD10Shortest linkerRamos, JeKo-10.5>90[1]
PROTAC BTK Degrader-3Not specifiedMino10.9Not specified[2]
Covalent PROTAC (RC-1)PEG6K562, MinoPotent degradation at 1 µMNot specified[3]
Non-covalent PROTAC (NC-1)Not specifiedMino2.297[3]

Table 2: Comparison of EGFR-Targeting PROTACs with Different Linkers

PROTACLinker Composition and LengthCell LineDC50 (nM)Dmax (%)Reference
Compound 69-methylene (alkyl)HCC-8275.0>95[4]
Compound 96-methylene (alkyl)HCC-827> Compound 6Not specified
Compound 7/8PEG linkersHCC-827Weaker degradationNot specified
PROTAC 17Alkane linker > PEG linkerHCC82711Not specified
PROTAC Degrader 2Not specifiedNot specified36.51Not specified
PROTAC Degrader 9Not specifiedH1975-TM10.2Not specified

Table 3: Comparison of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker Composition and LengthCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1Optimized PEG linkerBurkitt's lymphoma< 1Not specified
PROTAC Degrader-12 (conjugated to STEAP1 Ab)Not specifiedPC30.39Not specified
PROTAC Degrader-12 (conjugated to CLL1 Ab)Not specifiedPC30.24Not specified
dBET6Not specifiedJurkat18Not specified
ZZ5Acrylamide warhead (no traditional linker)Jurkat326054

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key in vitro assays.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay or a similar protein quantification method.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay using AlphaLISA

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous, no-wash format.

Protocol:

  • Reagent Preparation:

    • Prepare the target protein (e.g., GST-tagged), E3 ligase (e.g., FLAG-tagged), and PROTAC at desired concentrations in an appropriate assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.

    • Include controls such as wells with only the target protein and E3 ligase (no PROTAC) to determine the background signal.

  • Ternary Complex Formation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for the formation of the ternary complex.

  • Addition of AlphaLISA Beads:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow for bead-antibody binding to the ternary complex.

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The in vitro evaluation of PROTACs is a multifaceted process that requires careful consideration of the linker's role in mediating target protein degradation. While the specific performance of a PROTAC synthesized with this compound will be target-dependent, the data presented for PROTACs with PEG12 and other linker types underscore the critical nature of linker optimization. Flexible PEG linkers, such as those derived from this compound, offer advantages in terms of solubility and synthetic tractability. However, as the comparative data illustrates, shorter or more rigid alkyl linkers may provide superior efficacy for certain target-E3 ligase pairs.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of novel PROTACs. By employing these quantitative in vitro assays, researchers can effectively dissect the structure-activity relationships of their degraders and make data-driven decisions to advance the most promising candidates toward further development. The continued exploration of diverse linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

Proper Disposal Procedures for Iodo-PEG12-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all Iodo-PEG12-NHS ester waste as hazardous chemical waste. Do not dispose of it down the drain. Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with N-hydroxysuccinimide (NHS) esters and iodinated compounds, the following precautions are mandatory:

  • Protective Gear: Always wear chemical-resistant gloves (nitrile gloves are a suitable option), a fastened lab coat, and chemical safety goggles or a face shield to protect against skin and eye contact.[1]

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Environmental Protection: Do not allow the product or its waste to enter drains or waterways.

II. Product and Waste Profile

A summary of key data for this compound is provided below. Note that some specifications may vary between suppliers.

ParameterValueSource
Chemical Formula C31H56INO16Conju-Probe
Molecular Weight 825.68 g/mol Conju-Probe
Physical Form Viscous oilConju-Probe
Solubility DCM, THF, acetonitrile, DMF, DMSOConju-Probe
Storage Temperature -20°CConju-Probe, BroadPharm

III. Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the nature and quantity of the waste. This protocol covers the disposal of the pure compound, contaminated labware, and solutions.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure product.

      • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).

      • Aqueous and organic solutions from experiments.

    • Segregate these waste materials from other laboratory waste to prevent unintended chemical reactions.

  • Waste Containment:

    • Solid Waste:

      • Place all contaminated solid waste, including gloves, wipes, and plasticware, into a designated, clearly labeled, and sealable hazardous waste container. A heavy-duty plastic bag or a rigid container is recommended.

    • Liquid Waste:

      • Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.

      • Ensure the container is compatible with the solvents used (e.g., glass for organic solvents).

      • Do not mix incompatible waste streams.

    • Unused Product:

      • Leave the original product in its container. If the container is damaged, place it inside a larger, secure, and compatible container.

  • Waste Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and volume of the waste, as well as the date of accumulation.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for the final disposal of chemical waste. Professional hazardous waste disposal services are equipped to handle and treat such chemicals in an environmentally responsible manner.

IV. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials. Cover drains to prevent environmental release.

  • Clean-up:

    • For small spills of the viscous oil, use an absorbent material to collect the substance.

    • Place all contaminated absorbent materials and any contaminated clothing into a sealed, labeled hazardous waste container.

    • Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Final Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid unused_product Unused/Expired Product waste_type->unused_product Pure Compound contain_solid Seal in Labeled Bag/Container solid_waste->contain_solid contain_liquid Collect in Sealed, Compatible Container liquid_waste->contain_liquid contain_product Keep in Original or Overpack Container unused_product->contain_product storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_product->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Logical workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.